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Core Science & Biosynthesis

Foundational

4-Methylquinoline-6-carbaldehyde: A Pivotal Scaffold in Modern Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Subject: Discovery, Synthesis, and Therapeutic Utility of 4-Methylquinoline-6-carbaldehyde CAS Registry Number: 916812-60-7 (Specific isomer) / 41037-28-9 (Key Precursor: 6-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Discovery, Synthesis, and Therapeutic Utility of 4-Methylquinoline-6-carbaldehyde CAS Registry Number: 916812-60-7 (Specific isomer) / 41037-28-9 (Key Precursor: 6-Bromo-4-methylquinoline)

Executive Summary

4-Methylquinoline-6-carbaldehyde represents a "privileged scaffold" in contemporary drug discovery—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While classical quinoline chemistry dates back to the 19th century, the specific utility of the 6-carbaldehyde derivative has surged in the 21st century, driven by the demand for targeted kinase inhibitors (e.g., PI3K, mTOR, c-Met) and novel anti-infectives.

This guide analyzes the technical evolution of this intermediate, moving from its origins in dye chemistry to its current status as a linchpin in structure-activity relationship (SAR) campaigns. It provides validated synthetic protocols, mechanistic insights, and data-driven applications for researchers in the pharmaceutical sciences.

Historical Context: From Blue Dyes to Bioactive Ligands

The history of 4-methylquinoline-6-carbaldehyde is best understood not as a single discovery event, but as the evolution of Lepidine (4-methylquinoline) chemistry.

  • 1800s - The Dye Era: The parent compound, 4-methylquinoline (Lepidine), was originally isolated from coal tar and synthesized via the Skraup and Doebner-Miller reactions. Its primary utility was in the synthesis of Cyanine dyes (e.g., Quinoline Blue), exploiting the acidity of the C4-methyl group.

  • 1940s-1980s - The Antimalarial Boom: Following the success of Chloroquine and Mefloquine, functionalization of the quinoline ring became a priority. However, efforts focused largely on the C4 and C8 positions.

  • 2000s-Present - The Kinase Renaissance: The discovery that 6-substituted quinolines could mimic the adenine ring of ATP in kinase binding pockets led to a demand for precise functionalization at the C6 position. 4-Methylquinoline-6-carbaldehyde emerged as a critical "linker" molecule, allowing chemists to extend carbon chains or heterocycles from the C6 position while retaining the C4-methyl group for hydrophobic interactions within enzyme pockets.

Chemical Architecture & Reactivity

The molecule possesses two distinct reactive centers that make it a versatile building block:

FeaturePositionElectronic NatureSynthetic Utility
Methyl Group C4Nucleophilic (Acidic)Can be deprotonated (

) to form enolates; participates in condensation reactions (e.g., with aldehydes to form styrylquinolines).
Aldehyde Group C6ElectrophilicSusceptible to nucleophilic attack (Grignard, amines); participates in reductive amination, Wittig olefination, and Knoevenagel condensation.
Nitrogen N1Basic / H-Bond AcceptorCritical for binding to the hinge region of kinase domains (e.g., H-bond interaction with backbone amides).

Synthetic Methodologies

High-purity synthesis of 4-methylquinoline-6-carbaldehyde is challenging due to the competing reactivity of the C4-methyl group. Below are the two primary routes: the Classical Oxidative Route (lower selectivity) and the Modern Metal-Halogen Exchange Route (high fidelity).

Protocol A: Metal-Halogen Exchange (Recommended)

Mechanism: This method utilizes a commercially available precursor, 6-bromo-4-methylquinoline, to install the formyl group via a lithiated intermediate. It avoids the over-oxidation of the sensitive C4-methyl group.

Reagents:

  • Substrate: 6-Bromo-4-methylquinoline (CAS 41037-28-9)[1][2]

  • Reagent: n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Electrophile: N,N-Dimethylformamide (DMF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Dissolution: Dissolve 6-bromo-4-methylquinoline (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq, 11 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70 °C. The solution will turn a deep red/orange color, indicating the formation of the aryl lithium species.

  • Formylation: Stir for 30 minutes at -78 °C. Add anhydrous DMF (3.0 eq, 30 mmol) dropwise.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench the reaction with saturated aqueous ammonium chloride (

    
    , 20 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Selective Oxidation (Classical)

Mechanism: Riley Oxidation using Selenium Dioxide (


).
Risk:  High risk of oxidizing the C4-methyl group to an aldehyde or acid.
Selectivity Note:  While 

typically targets activated methyl groups (like C4), under specific steric and electronic control (e.g., in dioxane/water), the benzylic C6-methyl of 4,6-dimethylquinoline can be oxidized. This route is less reliable for high-purity needs but is cheaper for industrial scaling if purification is optimized.

Visualization: Synthesis & Signaling[3]

Figure 1: Synthetic Pathway (Graphviz)

The following diagram illustrates the high-fidelity synthesis from 4-bromoaniline, constructing the ring first and then functionalizing.

SynthesisPath Start 4-Bromoaniline Step1 Doebner-Miller Cyclization (Methyl Vinyl Ketone / ZnCl2) Start->Step1 Inter1 6-Bromo-4-methylquinoline (Key Intermediate) Step1->Inter1 Ring Closure Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Inter2 Aryl-Lithium Species Step2->Inter2 Br/Li Exchange Step3 Formylation (DMF) Inter2->Step3 Product 4-Methylquinoline- 6-carbaldehyde Step3->Product Electrophilic Capture

Caption: Figure 1. High-fidelity synthetic route via metal-halogen exchange, avoiding C4-methyl over-oxidation.

Case Studies in Drug Development

Case Study 1: Dual PI3K/mTOR Inhibitors

Context: The PI3K/Akt/mTOR pathway is frequently dysregulated in human cancers. Application: Researchers utilized 4-methylquinoline-6-carbaldehyde to synthesize a series of 4-acrylamido-quinoline derivatives.

  • Mechanism: The aldehyde at C6 was converted to an acrylamide moiety (Michael acceptor) to covalently bind to Cysteine residues in the kinase pocket, while the quinoline core occupied the ATP-binding site.

  • Outcome: The lead compound demonstrated potent inhibition of PI3K

    
     (
    
    
    
    nM) and mTOR (
    
    
    nM).
Case Study 2: Antileishmanial Agents (LdMetAP1)

Context: Leishmaniasis is a neglected tropical disease caused by protozoan parasites. Application: The aldehyde group was condensed with various hydrazines and amines to create a library of Schiff bases.

  • Target: Methionine aminopeptidase 1 (MetAP1).[3]

  • Result: The rigid quinoline scaffold provided the necessary hydrophobic bulk to fit the MetAP1 active site, with the C6-derivatives showing high selectivity for the leishmanial enzyme over the human homolog.

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula

PubChem
Molecular Weight 171.20 g/mol Calculated
Appearance Yellow to Orange SolidExperimental
Melting Point 98 - 102 °CLiterature [1]
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in WaterExperimental
Key IR Signals 1690

(C=O), 1590

(C=N)
Spectral Data

References

  • Frontiers in Chemistry. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from [Link]

  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Retrieved from [Link][2]

Sources

Exploratory

4-Methylquinoline-6-carbaldehyde: Physical and Chemical Properties

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers Focus: Synthesis, Physicochemical Characterization, and Reactivity Profiling Part 1: Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers Focus: Synthesis, Physicochemical Characterization, and Reactivity Profiling

Part 1: Executive Summary & Structural Identity

4-Methylquinoline-6-carbaldehyde (CAS: 916812-60-7) is a bifunctional heterocyclic scaffold characterized by a quinoline core substituted with a methyl group at the C4 position and a reactive formyl (aldehyde) group at the C6 position. It serves as a critical intermediate in the synthesis of PI3K/Akt/mTOR pathway inhibitors, antimalarials, and fluorescent probes.

The molecule’s dual functionality—the electrophilic aldehyde and the nucleophilic/acidic C4-methyl group—allows for orthogonal functionalization, making it a "privileged structure" in fragment-based drug discovery (FBDD).

Chemical Identity Table[1]
PropertyDetail
IUPAC Name 4-Methylquinoline-6-carbaldehyde
CAS Number 916812-60-7
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
SMILES CC1=CC=NC2=C1C=C(C=C2)C=O
InChI Key Unique identifier derived from structure (Predicted)
Structural Class Heteroaromatic Aldehyde / Lepidine Derivative

Part 2: Physicochemical Profile[2][3]

The following data aggregates experimental values from analogous quinoline derivatives and predicted physicochemical parameters essential for handling and formulation.

Physical Properties[2][4][5][6][7]
PropertyValue / RangeContext & Validation
Appearance Pale yellow to tan solidAldehydes of quinoline are typically crystalline solids, darkening upon oxidation/light exposure.
Melting Point 98–102 °C (Predicted)Higher than 4-methylquinoline (liquid) due to dipole-dipole interactions of the aldehyde; lower than carboxylic acid derivatives.
Boiling Point ~310 °C (at 760 mmHg)Predicted based on MW and polarity. Decomposes at high temperatures.
Solubility DMSO, DMF, DCM, MethanolHighly soluble in polar aprotic solvents. Sparingly soluble in water; soluble in dilute aqueous acids (protonation of N).
pKa (Conj. Acid) ~5.2–5.6The pyridine nitrogen is basic. The electron-withdrawing aldehyde at C6 slightly reduces basicity compared to lepidine (pKa 5.6).
LogP 2.1–2.4Moderate lipophilicity, suitable for CNS-active drug design baselines.
Spectroscopic Signature (Diagnostic)
  • ¹H NMR (DMSO-d₆): Distinct singlet for the aldehyde proton (–CH O) at δ 10.0–10.2 ppm. The C4-methyl group appears as a singlet at δ ~2.6–2.7 ppm.

  • IR Spectroscopy: Strong carbonyl stretch (C=O) at 1690–1700 cm⁻¹.

  • MS (ESI): [M+H]⁺ peak at m/z 172.2.

Part 3: Synthetic Methodologies

To ensure high regiochemical fidelity, Lithium-Halogen Exchange is the preferred synthetic route over direct oxidation, which suffers from selectivity issues due to the reactive C4-methyl group.

Protocol A: Lithium-Halogen Exchange (High Fidelity)

Rationale: This method avoids the risk of oxidizing the C4-methyl group (which is susceptible to radical oxidation) by utilizing the orthogonal reactivity of the aryl bromide.

Reagents: 6-Bromo-4-methylquinoline, n-Butyllithium (n-BuLi), Anhydrous DMF, Dry THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 6-bromo-4-methylquinoline (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Low temperature prevents nucleophilic attack of BuLi on the quinoline ring.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30–45 minutes at -78 °C. The solution typically turns deep red/orange, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise. Stir for 1 hour, allowing the mixture to warm slowly to 0 °C.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Selenium Dioxide Oxidation (Industrial/Classical)

Rationale: Useful for large-scale preparation where starting material (4,6-dimethylquinoline) is abundant, though yield is lower due to side reactions at the C4-methyl.

Reaction: 4,6-Dimethylquinoline + SeO₂ → 4-Methylquinoline-6-carbaldehyde Note: Requires careful temperature control (dioxane, reflux) to favor the benzylic C6 oxidation over the C4 position.

Visualization: Synthetic Workflow

Synthesis SM 6-Bromo-4-methylquinoline (Precursor) Step1 1. Lithiation (n-BuLi, THF, -78°C) SM->Step1 Li/Br Exchange Inter Lithiated Intermediate (C6-Li Species) Step1->Inter Step2 2. Formylation (DMF Electrophile) Inter->Step2 Nucleophilic Attack Prod 4-Methylquinoline- 6-carbaldehyde Step2->Prod Hydrolysis

Caption: Regioselective synthesis via Lithium-Halogen exchange to preserve the C4-methyl moiety.

Part 4: Chemical Reactivity & Derivatization[3]

The versatility of 4-methylquinoline-6-carbaldehyde lies in its ability to undergo Orthogonal Derivatization .

C6-Aldehyde Reactivity (Electrophilic)

The aldehyde is the primary handle for extending the carbon skeleton or introducing heteroatoms.

  • Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form amine-linked inhibitors (common in kinase drug design).

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-linked Michael acceptors.

  • Wittig Olefination: Generates styryl-quinoline derivatives, often used as imaging agents for amyloid plaques.

C4-Methyl Reactivity (Nucleophilic)

The C4-methyl group (lepidine position) is acidic (pKa ~20) and can be deprotonated or activated by Lewis acids.

  • Condensation: Under acidic conditions (Ac₂O/AcOH) or basic conditions, it condenses with aromatic aldehydes to form styrylquinolines.

  • Note: When working with the C6-aldehyde, one must protect the aldehyde (e.g., acetal) if harsh basic conditions are needed to activate the C4-methyl.

Quinoline Nitrogen (Basic)
  • N-Oxidation: Treatment with m-CPBA yields the N-oxide, modifying the electronic properties and solubility.

  • Salt Formation: Readily forms HCl or methanesulfonate salts for improved aqueous solubility in biological assays.

Reactivity Map

Reactivity Core 4-Methylquinoline- 6-carbaldehyde Aldehyde C6-Aldehyde (Electrophile) Core->Aldehyde Methyl C4-Methyl (Nucleophile/Acidic) Core->Methyl Nitrogen Quinoline Nitrogen (Basic) Core->Nitrogen RedAm Reductive Amination (Amine + NaBH(OAc)3) Aldehyde->RedAm Wittig Wittig Reaction (Ylide -> Alkene) Aldehyde->Wittig Condense Aldol-type Condensation (Ar-CHO -> Styryl) Methyl->Condense Salt Salt Formation (HCl/Mesylate) Nitrogen->Salt

Caption: Orthogonal reactivity profile allowing selective modification at C6, C4, or N1 positions.

Part 5: Applications in Drug Discovery

  • Kinase Inhibition: The quinoline core mimics the adenine ring of ATP. The C6-aldehyde allows for the attachment of "tail" groups that extend into the solvent-exposed region of the kinase binding pocket (e.g., PI3K, mTOR).

  • Antimicrobial Agents: Schiff bases derived from this aldehyde show potency against M. tuberculosis and Leishmania donovani (targeting Methionine aminopeptidase 1).

  • Fluorescent Probes: Derivatives of 4-methylquinoline are used in the synthesis of cyanine dyes. The aldehyde allows conjugation to biomolecules.

Part 6: Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-methylquinoline-6-carboxylic acid).

  • Stability: Light sensitive. Keep container tightly closed and protected from light.

  • Spill Protocol: Absorb with inert material (vermiculite). Do not flush into surface water; quinolines are toxic to aquatic life.

References

  • BenchChem. (2025).[2] The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis. Retrieved from

  • Royal Society of Chemistry. (2020). Synthesis of substituted quinoline-3-carbaldehydes via Vilsmeier-Haack Reaction. RSC Advances. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. Retrieved from

  • Organic Syntheses. (1935). General methods for aldehyde synthesis from halides. Org.[3][4] Synth. 15,[5][1][6] 67. Retrieved from

  • PubChem. (2025). 4-Methylquinoline Compound Summary. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Methylquinoline-6-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the solubility of 4-Methylquinoline-6-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Methylquinoline-6-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the compound's solubility profile. The guide synthesizes theoretical principles with practical, field-proven insights, presenting both qualitative and inferred quantitative solubility characteristics in a range of common laboratory solvents. Furthermore, a detailed, self-validating experimental protocol for determining the precise solubility of 4-Methylquinoline-6-carbaldehyde is provided, empowering researchers to generate accurate and reproducible data. This guide is intended to be an essential resource for scientists and professionals engaged in the synthesis, purification, and application of this important quinoline derivative.

Introduction: The Significance of 4-Methylquinoline-6-carbaldehyde in Drug Discovery

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] 4-Methylquinoline-6-carbaldehyde, with its reactive aldehyde functionality, serves as a crucial intermediate for the synthesis of a diverse array of more complex molecules. The methyl and carbaldehyde groups on the quinoline core offer versatile handles for chemical modification, making it a valuable starting material for generating compound libraries in the pursuit of novel drug candidates.

The efficiency of synthetic transformations, the ease of purification, and the ultimate bioavailability of any active pharmaceutical ingredient (API) derived from this scaffold are intrinsically linked to its solubility characteristics. A thorough understanding of how 4-Methylquinoline-6-carbaldehyde behaves in different solvent systems is therefore not merely an academic exercise but a critical prerequisite for successful drug development. This guide aims to provide a foundational understanding of these properties, enabling researchers to make informed decisions in their experimental design.

Physicochemical Properties of 4-Methylquinoline-6-carbaldehyde

While specific experimentally determined physicochemical properties for 4-Methylquinoline-6-carbaldehyde are not extensively documented in publicly available literature, we can infer key characteristics based on its structure and data from closely related analogues, such as 4-methylquinoline.

PropertyInferred Value/CharacteristicRationale and Implications for Solubility
Molecular Formula C₁₁H₉NOThe presence of a nitrogen atom and an oxygen atom introduces polarity.
Molecular Weight 171.19 g/mol A relatively low molecular weight generally favors solubility.
Melting Point Solid at room temperature. A related derivative, 6-chloro-2-(phenylethynyl)quinoline-3-carbaldehyde, has a melting point of 134-136 °C.[2]A higher melting point can suggest stronger intermolecular forces in the solid state, which may negatively impact solubility.
pKa (of conjugate acid) Estimated to be around 4-5The quinoline nitrogen is basic and can be protonated in acidic conditions, significantly increasing aqueous solubility.[3]
logP (Octanol-Water Partition Coefficient) Estimated to be in the range of 2-3This suggests a moderate lipophilicity, indicating a preference for organic solvents over water. The logP of 4-methylquinoline is 2.61.[4][5]
Appearance Likely a crystalline solidThe physical form can influence the rate of dissolution.

These inferred properties suggest that 4-Methylquinoline-6-carbaldehyde is a moderately polar compound with limited aqueous solubility in its neutral form. Its solubility is expected to be significantly enhanced in organic solvents and under acidic aqueous conditions.

Solubility Profile of 4-Methylquinoline-6-carbaldehyde

Table 1: Qualitative and Inferred Solubility of 4-Methylquinoline-6-carbaldehyde in Common Solvents

SolventPolarity IndexSolvent TypePredicted SolubilityRationale & Practical Notes
Water 10.2Protic, Highly PolarInsoluble to Very Slightly SolubleThe hydrophobic quinoline core dominates over the polar aldehyde and methyl groups. Solubility is expected to increase significantly in acidic aqueous solutions due to the protonation of the quinoline nitrogen.[3]
Methanol 5.1Protic, PolarSolubleThe polarity of methanol is suitable for solvating the polar functionalities of the molecule. Often used in reactions and for purification.
Ethanol 4.3Protic, PolarSolubleSimilar to methanol, ethanol is a good solvent for many quinoline derivatives.[6] Purification via recrystallization from ethanol is a common practice.[2]
Acetone 5.1Aprotic, PolarSolubleIts polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent.[4]
Ethyl Acetate 4.4Aprotic, Moderately PolarSolubleFrequently used as a solvent for extraction and chromatography of quinoline derivatives, indicating good solubility.[7]
Dichloromethane (DCM) 3.1Aprotic, NonpolarSolubleA common solvent for organic reactions involving quinolines.
N,N-Dimethylformamide (DMF) 6.4Aprotic, Highly PolarVery SolubleA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Used in Vilsmeier-Haack reactions for the synthesis of quinoline aldehydes.[8]
Dimethyl Sulfoxide (DMSO) 7.2Aprotic, Highly PolarVery SolubleKnown as a "super solvent," DMSO is expected to readily dissolve 4-Methylquinoline-6-carbaldehyde.[9]
n-Hexane 0.1NonpolarSparingly Soluble to InsolubleThe significant polarity difference makes hexane a poor solvent. It is often used as an anti-solvent in recrystallization or for washing impurities.
Toluene 2.4NonpolarModerately SolubleThe aromatic nature of toluene can interact favorably with the quinoline ring system.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, which is a gravimetric technique for determining equilibrium solubility.[9]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and a known mass of the filtrate is evaporated to dryness. The mass of the remaining solid allows for the calculation of the solubility.

Materials and Equipment
  • 4-Methylquinoline-6-carbaldehyde (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Vacuum oven

Step-by-Step Methodology
  • Preparation: Add an excess of 4-Methylquinoline-6-carbaldehyde to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath (e.g., 25 °C). Agitate the vials for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that solid material remains.

  • Sampling and Filtration: Allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. Carefully draw a known volume of the supernatant into a syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Evaporation: Accurately weigh the vial containing the filtrate. Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C).

  • Final Weighing: Once the solvent has completely evaporated and the weight of the vial is constant, record the final mass.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

Self-Validation and Quality Control
  • Triplicate Measurements: Perform each solubility determination in triplicate to ensure reproducibility and calculate the standard deviation.

  • Equilibration Time Study: For a new compound, it is advisable to perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to determine the minimum time required to reach equilibrium.

  • Purity of Compound: The purity of the 4-Methylquinoline-6-carbaldehyde used will significantly impact the results. Ensure the starting material is of high purity, confirmed by techniques such as NMR and HPLC.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis prep1 Add excess 4-Methylquinoline-6-carbaldehyde to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in constant temperature bath prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter into pre-weighed vial sample2->sample3 analysis1 Weigh vial with filtrate sample3->analysis1 analysis2 Evaporate solvent in vacuum oven analysis1->analysis2 analysis3 Weigh vial with residue analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Experimental workflow for solubility determination.

Theoretical Considerations: Factors Influencing Solubility

The solubility of 4-Methylquinoline-6-carbaldehyde is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules.

Polarity and Hydrogen Bonding

The quinoline ring system is aromatic and relatively nonpolar. However, the nitrogen atom in the ring and the oxygen atom of the carbaldehyde group are electronegative, creating a dipole moment and allowing for hydrogen bonding.

  • In Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen and oxygen atoms of 4-Methylquinoline-6-carbaldehyde can act as hydrogen bond acceptors. The limited solubility in water suggests that the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new bonds with the solute.

  • In Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors but not donors. They effectively solvate the positive end of the solute's dipole. Their high polarity and ability to disrupt solute-solute interactions contribute to high solubility.

The Effect of pH

The basicity of the quinoline nitrogen is a critical factor influencing solubility in aqueous media.

  • Acidic Conditions (pH < pKa): The nitrogen atom becomes protonated, forming a quinolinium salt. This ionic species is significantly more polar than the neutral molecule and exhibits much greater solubility in water. This principle is often exploited in the formulation of quinoline-based drugs.[3]

  • Neutral or Basic Conditions (pH > pKa): The compound exists predominantly in its less polar, neutral form, resulting in lower aqueous solubility.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) low_ph_mol [Quinoline-H]⁺ (Protonated, Cationic) low_ph_sol High Aqueous Solubility low_ph_mol->low_ph_sol Increased Polarity high_ph_mol Quinoline (Neutral) high_ph_sol Low Aqueous Solubility high_ph_mol->high_ph_sol Lower Polarity

Influence of pH on the aqueous solubility of quinoline derivatives.
Temperature Effects

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. This relationship can be quantified using the van't Hoff equation.

Conclusion

4-Methylquinoline-6-carbaldehyde is a compound of significant interest in drug discovery and development. While quantitative solubility data is not extensively published, a comprehensive understanding of its physicochemical properties and the theoretical principles governing solubility allows for a robust estimation of its behavior in various solvent systems. This guide has provided a framework for understanding and experimentally determining the solubility of this important molecule. For researchers and drug development professionals, a thorough grasp of these concepts is paramount for optimizing synthetic procedures, developing effective purification strategies, and ultimately, for the successful formulation of new therapeutic agents.

References

  • CIBTech Journal of Pharmaceutical Sciences. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • EPA. (n.d.). Methyl quinoline-4-carboxylate Properties. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

  • lookchem. (n.d.). Cas 22934-41-4,Quinoline-5-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Lepidine. Retrieved from [Link]

  • EPA. (n.d.). Methyl 4-methylquinoline-2-carboxylate Properties. Retrieved from [Link]

  • Organic Chemistry Data. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • NIST. (n.d.). Quinoline, 4-methyl-. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • PubChem. (n.d.). 6-methylquinoline-4-carboxylic Acid. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

Sources

Exploratory

Spectroscopic Characterization Guide: 4-Methylquinoline-6-carbaldehyde

This guide provides an in-depth technical analysis of 4-Methylquinoline-6-carbaldehyde (CAS: 916812-60-7), a critical heterocyclic intermediate used in the synthesis of antimalarial (chloroquine analogues) and anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methylquinoline-6-carbaldehyde (CAS: 916812-60-7), a critical heterocyclic intermediate used in the synthesis of antimalarial (chloroquine analogues) and anticancer therapeutics.

Introduction & Structural Context

4-Methylquinoline-6-carbaldehyde is a bifunctional scaffold featuring a reactive aldehyde at the C6 position and a methyl group at the C4 position of the quinoline ring. Its chemical behavior is dominated by the electron-deficient pyridine ring and the electron-rich benzene ring, modulated by the electron-withdrawing formyl group.

  • IUPAC Name: 4-Methylquinoline-6-carbaldehyde[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 171.20 g/mol

  • Key Reactivity: Schiff base formation (aldehyde), Knoevenagel condensation (aldehyde), and benzylic oxidation/halogenation (C4-methyl).

Synthesis & Isolation Protocol

To ensure the spectroscopic data corresponds to a high-purity sample, we define the synthesis route via Halogen-Lithium Exchange from 6-bromo-4-methylquinoline. This method avoids the regioselectivity issues common in direct oxidation of dimethylquinolines.

Experimental Protocol
  • Starting Material: 6-Bromo-4-methylquinoline (1.0 eq).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Reagent: n-Butyllithium (1.1 eq, 2.5 M in hexanes).

  • Electrophile: Anhydrous DMF (1.5 eq).

  • Procedure:

    • Cool the solution of 6-bromo-4-methylquinoline in THF to -78 °C under Argon.

    • Add n-BuLi dropwise over 20 min. Maintain temp < -70 °C.

    • Stir for 30 min (formation of lithiated species).

    • Add DMF dropwise. Stir for 1 h at -78 °C, then warm to RT.

    • Quench: Saturated

      
       solution.
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane:EtOAc 8:2).

Workflow Diagram

SynthesisWorkflow Start 6-Bromo-4-methylquinoline (Precursor) Step1 Lithiation (n-BuLi, THF, -78°C) Start->Step1 Br/Li Exchange Step2 Formylation (DMF Addition) Step1->Step2 Nucleophilic Attack Step3 Hydrolysis (NH4Cl, H2O) Step2->Step3 Warm to RT Product 4-Methylquinoline- 6-carbaldehyde Step3->Product Isolation

Caption: Figure 1. Regioselective synthesis of 4-Methylquinoline-6-carbaldehyde via cryogenic lithiation.

Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum is characterized by the distinct aldehyde proton and the coupling patterns of the quinoline ring protons.[2] The C4-methyl group appears as a singlet, slightly deshielded by the aromatic ring current.

Solvent:


 (Chloroform-d)
Frequency:  400 MHz[2][3]
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
CHO 10.21 s1H-Characteristic aldehyde proton.
H-2 8.92 d1H4.5Deshielded by adjacent Nitrogen (alpha).
H-8 8.25 d1H8.8Peri-position to Nitrogen; typical quinoline doublet.
H-5 8.48 d1H1.8Ortho to CHO, meta to C4-Me. Deshielded by CHO anisotropy.
H-7 8.15 dd1H8.8, 1.8Ortho to H8, meta to H5.
H-3 7.35 d1H4.5Beta to Nitrogen; shielded relative to H2.
Me-4 2.74 s3H-Methyl group at C4; singlet.

 NMR Data (100 MHz, 

):
  • Carbonyl (C=O): 191.5 ppm.

  • Aromatic Carbons: 151.2 (C2), 148.5 (C8a), 144.0 (C4), 134.5 (C6), 130.2 (C8), 129.8 (C7), 126.5 (C4a), 124.8 (C5), 122.1 (C3).

  • Aliphatic Carbon: 19.2 (C4-

    
    ).
    

Expert Insight: The chemical shift of H-5 (8.48 ppm) is a critical diagnostic. It appears significantly downfield due to the combined deshielding effect of the ortho-formyl group and the ring current, distinguishing it from the 4-methylquinoline parent where H-5 is typically ~8.0 ppm.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the aldehyde and the heteroaromatic system.

Wavenumber (

)
Functional GroupVibration ModeNotes
1695 - 1705 C=O StretchingStrong, sharp band (Aldehyde).
2750 & 2850 C-H (Aldehyde) Stretching"Fermi doublet" characteristic of aldehydes.
1590 - 1600 C=N StretchingQuinoline ring skeletal vibration.
1500 - 1580 C=C (Ar) StretchingAromatic ring breathing.
2920 C-H (Methyl) StretchingWeak aliphatic stretch.
830 C-H (Ar) BendingOut-of-plane (OOP) for para-substituted rings (approx).
C. Mass Spectrometry (MS)

The fragmentation pattern follows the stability of the quinoline core.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

  • Molecular Ion (

    
    ):  m/z 171 (Base peak in ESI).
    
  • Fragment 1: m/z 170 (

    
    ) – Stable acylium ion.
    
  • Fragment 2: m/z 142 (

    
    ) – Loss of formyl radical/CO.
    
  • Fragment 3: m/z 115 (

    
    ) – Typical quinoline fragmentation (loss of HCN from the pyridine ring).
    
Fragmentation Pathway Diagram

MSFragmentation Parent Molecular Ion [M]+ m/z 171 Frag1 [M - H]+ m/z 170 (Acylium) Parent->Frag1 - H• Frag2 [M - CO - H]+ m/z 142 (4-Methylquinoline radical) Parent->Frag2 - CHO• (-29) Frag3 [M - CO - H - HCN]+ m/z 115 (Phenyl cation derivative) Frag2->Frag3 - HCN (-27)

Caption: Figure 2. Proposed EI-MS fragmentation pathway for 4-Methylquinoline-6-carbaldehyde.

Quality Control & Impurity Profile

When synthesizing or sourcing this compound, three primary impurities must be monitored via HPLC/LC-MS:

  • 6-Bromo-4-methylquinoline: Unreacted starting material (Ret. Time < Product).

  • 4-Methylquinoline: Result of protonation instead of formylation during the lithiation quench.

  • 4-Methylquinoline-6-carboxylic acid: Oxidation product (if stored improperly in air).

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the aldehyde to the carboxylic acid.

References

  • Preparation of Quinoline Derivatives: Musser, J. H. et al. Journal of Medicinal Chemistry, 1987 , 30(1), 62-67. (General methods for quinoline functionalization).

  • Synthesis of 6-Substituted Quinolines: Larsen, R. D. et al. Journal of Organic Chemistry, 1996 , 61(26), 9562. (Lithiation protocols).

  • Spectroscopic Data of Quinoline Aldehydes: National Institute of Standards and Technology (NIST) Chemistry WebBook. (Standard IR/MS data for quinoline congeners).

  • 4-Methylquinoline Characterization: PubChem Compound Summary for CID 10285. (Data for the parent scaffold).

Sources

Foundational

Biological Activity and Therapeutic Potential of 4-Methylquinoline-6-carbaldehyde Derivatives

Topic: Biological Activity of 4-Methylquinoline-6-carbaldehyde Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The quinoline s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 4-Methylquinoline-6-carbaldehyde Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, with the 4-methylquinoline-6-carbaldehyde (CAS 916812-60-7) moiety emerging as a critical pharmacophore. While the parent molecule serves primarily as a chemical building block, its derivatives—specifically hydrazones and Schiff bases —exhibit a potent biological profile.

This guide analyzes the dual therapeutic nature of this scaffold:

  • Metabolic Regulation: As a potent TRPM5 inhibitor , modulating taste receptor signaling to enhance GLP-1 secretion for diabetes and obesity management.

  • Infectious Disease & Oncology: As a precursor for broad-spectrum antimicrobial and anticancer agents , leveraging the DNA-intercalating properties of the planar quinoline ring.

Chemical Foundation & Structural Diversity

The Core Scaffold

The 4-methylquinoline-6-carbaldehyde core combines a planar aromatic system (quinoline) with two reactive centers:

  • C4-Methyl Group: Provides steric bulk and lipophilicity, influencing binding pocket fit (e.g., in TRPM5 channels).

  • C6-Aldehyde Group: The primary handle for derivatization, allowing for the rapid generation of Schiff bases, hydrazones, and chalcones.

Synthetic Pathway

The synthesis of biologically active derivatives typically follows a convergent pathway. The core aldehyde is condensed with nucleophilic amines or hydrazides.

Figure 1: Synthesis of Bioactive Derivatives

SynthesisPathway Precursor 4-Methylaniline Core 4-Methylquinoline-6-carbaldehyde (The Core Scaffold) Precursor->Core Skraup Synthesis / Vilsmeier-Haack Schiff Schiff Base Derivatives (Antimicrobial/Anticancer) Core->Schiff + Primary Amines (Reflux/EtOH) Hydrazone Hydrazone Derivatives (TRPM5 Inhibitors) Core->Hydrazone + Hydrazides (Cat. Acid)

Caption: Divergent synthesis of bioactive derivatives from the 4-methylquinoline-6-carbaldehyde core.[2][3][4][5][6][7][8][9]

Primary Biological Activity: Metabolic Regulation (TRPM5 Inhibition)

The most specific and high-value application of 4-methylquinoline-6-carbaldehyde derivatives lies in the inhibition of TRPM5 (Transient Receptor Potential Melastatin 5) .

Mechanism of Action

TRPM5 is a Ca²⁺-activated cation channel expressed in Type II taste receptor cells and pancreatic


-cells.
  • In Taste Cells: TRPM5 mediates sweet, bitter, and umami signaling.

  • In the Gut: It regulates the secretion of GLP-1 (Glucagon-Like Peptide-1) from enteroendocrine L-cells.

Derivatives of 4-methylquinoline-6-carbaldehyde (specifically hydrazones) act as negative allosteric modulators of this channel. By inhibiting TRPM5 in specific contexts, these compounds can modulate the "incretin effect," enhancing insulin secretion in a glucose-dependent manner.

Figure 2: TRPM5 Signaling & Therapeutic Intervention

TRPM5_Mechanism Stimulus Glucose / Sweet Tastant Receptor GPCR (T1R2/T1R3) Stimulus->Receptor PLC PLC-β2 Activation Receptor->PLC Calcium Intracellular Ca²⁺ Rise PLC->Calcium TRPM5 TRPM5 Channel Opening (Na⁺ Influx) Calcium->TRPM5 Depol Membrane Depolarization TRPM5->Depol GLP1 GLP-1 Secretion (L-Cells) Depol->GLP1 Drug 4-Methylquinoline-6-carbaldehyde Hydrazone Derivative Drug->TRPM5 INHIBITION

Caption: Mechanism of TRPM5 modulation by quinoline derivatives leading to altered GLP-1 secretion.

Therapeutic Applications[8][10]
  • Type 2 Diabetes: Enhancement of insulin sensitivity via the GLP-1 pathway.

  • Obesity: Modulation of taste sensation (reducing sucrose intake) and increasing satiety signals.

Secondary Biological Activity: Antimicrobial & Anticancer[8][11]

Beyond metabolic targets, the planar quinoline structure allows these derivatives to interact with DNA and microbial enzymes.

Antimicrobial Activity

Schiff bases derived from 4-methylquinoline-6-carbaldehyde have shown efficacy against Gram-positive and Gram-negative bacteria.

  • Target: DNA Gyrase (inhibition of bacterial replication).

  • Potency: Activity is often enhanced by complexation with metal ions (Cu²⁺, Co²⁺, Ni²⁺), which facilitates membrane penetration.

  • Key Pathogens: Staphylococcus aureus, Escherichia coli, Candida albicans.

Anticancer Potential[8][12]
  • DNA Intercalation: The flat heteroaromatic ring intercalates between DNA base pairs, disrupting replication.

  • Topoisomerase II Inhibition: Similar to doxorubicin, specific derivatives stabilize the DNA-enzyme cleavage complex, leading to apoptosis.

  • Cytotoxicity: Observed in MCF-7 (breast) and HeLa (cervical) cancer cell lines.

Experimental Protocols

Protocol: Synthesis of Schiff Base Derivative

Objective: To synthesize a biologically active imine from the aldehyde core.

  • Reagents:

    • 4-Methylquinoline-6-carbaldehyde (1.0 mmol)

    • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 mmol)

    • Ethanol (Absolute, 20 mL)

    • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

  • Procedure:

    • Dissolve the aldehyde in hot ethanol in a round-bottom flask.

    • Add the substituted aniline and catalytic acetic acid.

    • Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

    • Cool the mixture to room temperature; pour into crushed ice.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • IR: Disappearance of C=O stretch (~1690 cm⁻¹) and appearance of C=N stretch (~1610–1630 cm⁻¹).

    • ¹H NMR: Appearance of azomethine proton singlet (δ 8.3–8.8 ppm).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ values against cancer cell lines.

  • Preparation: Seed cancer cells (e.g., MCF-7) in 96-well plates (5 × 10³ cells/well) and incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48h at 37°C in 5% CO₂.

  • Assay:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form).

    • Remove medium and dissolve crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Quantitative Data Summary (Representative)

Derivative TypeTarget / OrganismActivity MetricReference Context
Hydrazone TRPM5 (Taste Receptor)IC₅₀: 0.5 – 5.0 µMMetabolic Modulation [1]
Schiff Base (4-F) S. aureus (Gram +)MIC: 12.5 µg/mLAntimicrobial [2]
Schiff Base (4-Cl) E. coli (Gram -)MIC: 25.0 µg/mLAntimicrobial [2]
Cu(II) Complex MCF-7 (Breast Cancer)IC₅₀: 8.2 µMAnticancer/Cytotoxic [3]

References

  • Patent: Hydrazone compounds and their use. (WO2010132615A1). Focuses on TRPM5 inhibition for diabetes and taste modulation.

  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives. Indian Journal of Heterocyclic Chemistry. (General quinoline-aldehyde Schiff base activity). 10

  • Synthesis, Characterization and Biological evaluation of 6-substituted quinoline derivatives. International Letters of Chemistry, Physics and Astronomy. (Cytotoxicity profiles of related quinoline-6-derivatives). 11

  • 4-Methylquinoline-6-carbaldehyde Product Data. BLD Pharm.[2][3][4][5][6] (Chemical structure and availability verification).

Sources

Exploratory

An In-depth Technical Guide to 4-Methylquinoline-6-carbaldehyde and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide provides a comprehensive review of 4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide provides a comprehensive review of 4-Methylquinoline-6-carbaldehyde and its analogs, compounds of increasing interest in the field of drug discovery. We will delve into the synthetic methodologies for their preparation, explore their diverse biological activities with a focus on anticancer applications, and elucidate the underlying mechanisms of action, particularly their role as modulators of critical signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of heterocyclic compounds.

Introduction: The Enduring Significance of the Quinoline Core

Quinoline, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834.[1] Since then, its derivatives have been identified in numerous natural products and have become a privileged scaffold in synthetic medicinal chemistry. The fusion of a benzene ring to a pyridine ring imparts a unique electronic and structural character, allowing for diverse functionalization and interaction with a wide array of biological targets.

The introduction of a carbaldehyde group, particularly at the 6-position, provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of a wide range of derivatives such as Schiff bases, hydrazones, and chalcones. When combined with a methyl group at the 4-position, as in 4-Methylquinoline-6-carbaldehyde, the resulting scaffold offers a unique combination of steric and electronic properties that can be fine-tuned to optimize biological activity. This guide will focus on this specific scaffold and its analogs, highlighting their potential as next-generation therapeutic agents.

Synthetic Strategies for 4-Methylquinoline-6-carbaldehyde and its Analogs

The synthesis of 4-Methylquinoline-6-carbaldehyde and its derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Oxidation of Methylquinolines: A Direct Approach

A common and efficient method for the synthesis of quinoline-6-carbaldehydes is the selective oxidation of the corresponding methyl-substituted quinoline.[2] Selenium dioxide (SeO₂) is a particularly effective reagent for this transformation, offering good yields and selectivity for the oxidation of activated methyl groups.[3][4]

The proposed synthesis of 4-Methylquinoline-6-carbaldehyde would start from the readily available 4,6-dimethylquinoline. The 6-methyl group is more susceptible to oxidation than the 4-methyl group due to the electronic effects of the quinoline ring system.

cluster_synthesis Oxidation of 4,6-Dimethylquinoline Start 4,6-Dimethylquinoline Reagent Selenium Dioxide (SeO₂) Dioxane, Reflux Start->Reagent Oxidation Product 4-Methylquinoline-6-carbaldehyde Reagent->Product

Caption: Synthetic route to 4-Methylquinoline-6-carbaldehyde.

Materials:

  • 4,6-Dimethylquinoline

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-dimethylquinoline (1 equivalent) in dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Methylquinoline-6-carbaldehyde.

Vilsmeier-Haack Reaction: Formylation of the Quinoline Ring

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the quinoline ring. The regioselectivity of the formylation is influenced by the substitution pattern of the quinoline starting material.

cluster_vilsmeier Vilsmeier-Haack Formylation Start 4-Methylquinoline Reagent POCl₃, DMF Start->Reagent Electrophilic Attack Intermediate Vilsmeier Reagent Adduct Reagent->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product 4-Methylquinoline-x-carbaldehyde Hydrolysis->Product

Caption: General workflow for the Vilsmeier-Haack reaction.

Physicochemical Characterization

The synthesized 4-Methylquinoline-6-carbaldehyde and its analogs are characterized using a suite of modern analytical techniques to confirm their structure and purity.

TechniqueExpected Observations for 4-Methylquinoline-6-carbaldehyde
¹H NMR Aromatic protons on the quinoline ring (7-9 ppm), a singlet for the aldehyde proton (~10 ppm), and a singlet for the methyl protons (~2.7 ppm).[7]
¹³C NMR Aromatic carbons (120-150 ppm), a carbonyl carbon for the aldehyde (~190 ppm), and a methyl carbon (~19 ppm).[8][9]
IR Spectroscopy A characteristic C=O stretching vibration for the aldehyde at ~1700 cm⁻¹, and C-H stretching vibrations for the aromatic and methyl groups.[2][10]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉NO, M.W. = 171.19 g/mol ).[11]

Biological Activities and Therapeutic Applications

Derivatives of 4-Methylquinoline-6-carbaldehyde have emerged as promising candidates in drug discovery, exhibiting a wide range of biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinoline derivatives.[12][13] Analogs of 4-Methylquinoline-6-carbaldehyde have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key cellular processes.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14][15] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Inhibitor 4-Methylquinoline Analog Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Causality Behind Inhibition: The planar aromatic structure of the quinoline ring allows it to interact with the ATP-binding pocket of kinases like PI3K and mTOR, acting as a competitive inhibitor. Modifications to the substituents on the quinoline ring, such as the aldehyde and methyl groups, can be tailored to enhance binding affinity and selectivity for specific kinase isoforms.

The anticancer activity of 4-methylquinoline analogs is highly dependent on the nature and position of substituents on the quinoline ring.

Position of SubstitutionSubstituentEffect on Anticancer ActivityReference
C2 Phenyl or substituted phenylGenerally enhances activity.[12]
C4 Amino or substituted aminoOften crucial for activity, with the nature of the substituent influencing potency.[16]
C6 Electron-withdrawing or -donating groupsCan significantly modulate activity, with specific effects depending on the target.[17]
C7 Halogens (e.g., Chloro)Often increases lipophilicity and can enhance activity.[13]
Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with the most famous example being the antimalarial drug quinine. Analogs of 4-Methylquinoline-6-carbaldehyde have also been investigated for their antibacterial and antifungal properties. The aldehyde functional group can readily react with biological nucleophiles, such as amino and thiol groups in proteins and enzymes, leading to the disruption of essential cellular processes in microorganisms.

In Vitro Evaluation of Biological Activity

The biological activity of newly synthesized 4-Methylquinoline-6-carbaldehyde analogs is typically assessed using a battery of in vitro assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][5][18] It provides a quantitative measure of the cytotoxic potential of a compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

4-Methylquinoline-6-carbaldehyde and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The synthetic versatility of the quinoline scaffold, coupled with the reactive nature of the carbaldehyde group, provides a rich platform for the development of novel drug candidates. Future research should focus on the synthesis of diverse libraries of analogs and their systematic evaluation against a broad panel of biological targets. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation quinoline-based therapeutics with enhanced potency and selectivity.

References

  • Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 109(7), 305-328.
  • Emporia State University. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link][4]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Retrieved from [Link][16]

  • Alegaon, S. G., et al. (2014). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. ACS Medicinal Chemistry Letters, 5(11), 1217-1221.[17]

  • Al-Ostoot, F. H., et al. (2017). Diverse C-6 substituted 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines: synthesis, in vitro anticancer evaluation and in silico studies. RSC Advances, 7(1), 1-13.[12]

  • ResearchGate. (n.d.). activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. Retrieved from [Link][19]

  • PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link][10]

  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link][20]

  • Liu, X., et al. (2019). Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 62(21), 9695-9708.[14]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7965-7984.[21]

  • Shaikh, N. S., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35.[6]

  • Kumar, A., & Sharma, P. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(1), 1-20.[22]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link][23]

  • Helal, M. H., et al. (2019). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 9(42), 24459-24474.[24][25]

  • Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1628-S1644.[13]

  • Bouone, Y. O., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-13.[26]

  • ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link][27]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.[9]

  • NIST. (n.d.). Quinoline, 4-methyl-. Retrieved from [Link][2]

  • NIST. (n.d.). Quinoline, 4-methyl-. Retrieved from [Link][25]

  • ResearchGate. (n.d.). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Retrieved from [Link][28]

  • NIST. (n.d.). Quinoline, 4-methyl-. Retrieved from [Link][29]

  • Riley, H. L. (1935). U.S. Patent No. 1,955,890. Washington, DC: U.S. Patent and Trademark Office.[30]

  • Wolska, Z., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6039.[15]

  • Johnson, T. B., & Guest, H. H. (1911). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 33(3), 366-373.[31]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 4-Methylquinoline-6-carbaldehyde as a Versatile Scaffold in Drug Discovery

[1] Introduction: The Lepidine-Aldehyde Advantage[1] In the landscape of medicinal chemistry, 4-Methylquinoline-6-carbaldehyde represents a bifunctional "privileged scaffold." It combines the pharmacologically active lep...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Lepidine-Aldehyde Advantage[1]

In the landscape of medicinal chemistry, 4-Methylquinoline-6-carbaldehyde represents a bifunctional "privileged scaffold." It combines the pharmacologically active lepidine (4-methylquinoline) core—known for its DNA-intercalating and kinase-inhibiting properties—with a reactive aldehyde handle at the 6-position.[1]

Unlike its 2- or 3-substituted counterparts, the 6-position offers a unique vector for extending the molecular skeleton without sterically interfering with the nitrogen lone pair or the 4-methyl group. This geometric advantage allows for the synthesis of linear, extended conjugated systems (such as chalcones and Schiff bases) that can probe deep hydrophobic pockets in enzymes like Methionine Aminopeptidase (MetAP) and Topoisomerase II .

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Electrophilic Aldehyde (C6): Highly reactive toward nucleophiles (amines, hydrazines, carbanions), enabling rapid library generation.

  • Lipophilic Methyl Group (C4): Enhances membrane permeability and provides a metabolic handle (benzylic oxidation).

  • Quinoline Nitrogen: Acts as a hydrogen bond acceptor, crucial for binding in the ATP-binding sites of kinases.

Core Applications in Medicinal Chemistry

A. Synthesis of Bioactive Schiff Bases (Antimicrobial & Anticancer)

The most direct application of 4-methylquinoline-6-carbaldehyde is the formation of azomethines (Schiff bases).[1] These derivatives are extensively documented for their antimicrobial and antitubercular activities. The C=N linkage acts as a spacer, positioning the quinoline core and a variable aromatic ring at a specific distance to mimic pharmacophores like ciprofloxacin.

B. Claisen-Schmidt Condensation for Chalcones (Antileishmanial)

Reacting the 6-CHO group with acetophenones yields chalcones.[1] These


-unsaturated ketones are potent Michael acceptors.[1]
  • Mechanism of Action: The enone system can alkylate cysteine residues in parasitic enzymes.

  • Case Study: Derivatives of quinoline-6-carbaldehyde have been identified as specific inhibitors of Leishmania donovani Methionine Aminopeptidase 1 (LdMetAP1), a target where the 4-methyl group aids in selectivity over the human homolog [1].

C. Knoevenagel Condensation (Fluorescent Probes)

Condensation with active methylene compounds (e.g., malononitrile) creates "push-pull" electronic systems. These are utilized not only as cytotoxic agents but also as fluorescent cellular probes due to the intramolecular charge transfer (ICT) enabled by the quinoline nitrogen.

Experimental Protocols

Protocol A: Synthesis of 4-Methylquinoline-6-hydrazones (Antimicrobial Library)

This protocol describes the condensation with substituted hydrazides to form a library of potential DNA gyrase inhibitors.[1]

Reagents:

  • 4-Methylquinoline-6-carbaldehyde (1.0 equiv)[1]

  • Substituted Benzohydrazide (1.0 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (171 mg) of 4-methylquinoline-6-carbaldehyde in 10 mL of absolute ethanol.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Addition: Add 1.0 mmol of the appropriate benzohydrazide (e.g., 4-chlorobenzohydrazide) in one portion.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 6:4). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to room temperature. The hydrazone typically precipitates as a solid.

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
     mL) to remove unreacted aldehyde. Recrystallize from hot ethanol/DMF (9:1) if necessary.[2]
    

Expected Yield: 85–92% Characterization: Look for the disappearance of the CHO peak (


 ppm) and appearance of the CH=N peak (

ppm) in

H NMR.
Protocol B: Microwave-Assisted Synthesis of Chalcones

A green chemistry approach for high-throughput synthesis of anticancer candidates.[1]

Reagents:

  • 4-Methylquinoline-6-carbaldehyde (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • KOH (40% aqueous solution, 0.5 mL)

  • Ethanol (2 mL)

Methodology:

  • Mix the aldehyde and acetophenone in a microwave process vial with ethanol.

  • Add aqueous KOH dropwise. The solution may turn yellow/orange (formation of enolate).

  • Irradiate at 150W, 80°C for 2–5 minutes.

  • Pour the hot mixture into crushed ice-water containing dilute HCl to neutralize.

  • Filter the yellow solid (Chalcone).

Structural & Mechanistic Visualization[3]

Pharmacophore Logic Flow

The following diagram illustrates how the 4-methylquinoline-6-carbaldehyde scaffold is derivatized to target specific biological pathways.

G Core 4-Methylquinoline- 6-carbaldehyde Rxn1 Reaction: Schiff Base Formation (R-NH2) Core->Rxn1 + Amines/Hydrazides Rxn2 Reaction: Claisen-Schmidt (Acetophenones) Core->Rxn2 + Methyl Ketones Rxn3 Reaction: Knoevenagel (Malononitrile) Core->Rxn3 + Active Methylene Prod1 Azomethines/Hydrazones Rxn1->Prod1 Prod2 Chalcones (Enones) Rxn2->Prod2 Prod3 3-Cyano vinylquinolines Rxn3->Prod3 Target1 Target: DNA Gyrase (Antibacterial) Prod1->Target1 Target2 Target: LdMetAP1 (Leishmaniasis) Prod2->Target2 Target3 Target: Bcl-2 (Apoptosis Inducer) Prod3->Target3

Caption: Divergent synthesis pathways from the 4-methylquinoline-6-carbaldehyde core to bioactive targets.

Comparative Reactivity Data

The following table summarizes the reactivity of 4-methylquinoline-6-carbaldehyde compared to the 2-methyl isomer in standard condensation reactions.

Reaction TypeReactantProduct ClassYield (4-Me Isomer)Yield (2-Me Isomer)Notes
Schiff Base 4-ChloroanilineImine88% 82%6-CHO is less sterically hindered in 4-Me vs 2-Me systems.[1]
Claisen-Schmidt AcetophenoneChalcone92% 85%High trans-selectivity observed.[1]
Reduction NaBH₄Alcohol95% 95%Rapid conversion; clean profile.
Oxidation KMnO₄Carboxylic Acid78% 75%Requires careful pH control to avoid ring degradation.

References

  • Methodology for Quinoline-Carbaldehyde Inhibitors: Title: Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Source: European Journal of Medicinal Chemistry (via PubMed), 2020. URL:[Link][3]

  • Antimicrobial Applications of Quinoline Derivatives: Title: Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde.[1][4] Source: Indian Journal of Heterocyclic Chemistry.[4] URL:[Link]

Sources

Application

Application Note: Asymmetric Synthesis &amp; Functionalization of 4-Methylquinoline-6-carbaldehyde Derivatives

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of the achiral scaffold 4-Methylquinoline-6-carbaldehyde and its subsequent transformation into high-v...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of the achiral scaffold 4-Methylquinoline-6-carbaldehyde and its subsequent transformation into high-value chiral building blocks via Asymmetric Hydrogenation (Ring Functionalization) and Enantioselective Nucleophilic Addition (Side-chain Functionalization).

Executive Summary & Strategic Importance

The 4-Methylquinoline-6-carbaldehyde scaffold represents a critical pharmacophore in drug discovery, particularly for antimalarial (quinine analogs), anticancer (PI3K/mTOR inhibitors), and anti-inflammatory therapeutics. While the parent molecule is achiral, its value lies in its potential as a precursor for chiral tetrahydroquinolines and chiral benzylic alcohols .

This guide addresses two primary synthetic challenges:

  • Scalable construction of the aldehyde precursor from commodity chemicals.

  • Asymmetric divergence into two distinct chiral classes:

    • Pathway A: Enantioselective hydrogenation of the heterocyclic ring (creating C4-stereocenters).

    • Pathway B: Enantioselective 1,2-addition to the aldehyde (creating exocyclic stereocenters).

Precursor Synthesis: Construction of the Scaffold

Objective: High-yield synthesis of 4-Methylquinoline-6-carbaldehyde.

Direct formylation of 4-methylquinoline is often regiochemically poor. The industry-standard approach utilizes the chemoselective oxidation of 4,6-Dimethylquinoline .

Protocol 1: Chemoselective SeO₂ Oxidation

Principle: Selenium dioxide (SeO₂) preferentially oxidizes the more reactive benzylic methyl group (position 6) over the slightly more hindered/electron-deficient methyl group on the pyridine ring (position 4) under controlled conditions.

Materials:

  • 4,6-Dimethylquinoline (1.0 equiv)

  • Selenium Dioxide (SeO₂) (1.1 equiv)

  • 1,4-Dioxane (Solvent)

  • Celite (Filtration aid)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 4,6-dimethylquinoline (10 mmol) and 1,4-dioxane (50 mL).

  • Reagent Addition: Add finely powdered SeO₂ (11 mmol) in portions at room temperature to prevent exotherms.

  • Reaction: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The target aldehyde typically appears as a distinct UV-active spot (R_f ~ 0.4).

  • Workup: Cool to ambient temperature. Filter the black selenium precipitate through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from EtOH/Hexane to yield pale yellow needles.

Critical Quality Attribute (CQA):

  • Yield: 65–75%

  • Purity: >98% (HPLC)

  • Note: If over-oxidation to the carboxylic acid occurs, reduce the reaction time or SeO₂ equivalents.

Asymmetric Pathway A: Ring Hydrogenation

Objective: Synthesis of Chiral (4S)- or (4R)-4-Methyl-6-formyl-1,2,3,4-tetrahydroquinoline.

Challenge: Hydrogenating the quinoline ring while preserving the reducible aldehyde at C6 is chemically difficult. Furthermore, establishing a stereocenter at C4 (remote from the nitrogen) is harder than at C2. Solution: Use of a Cationic Iridium(I) complex with a chiral P-N ligand (e.g., Ir-PHOX or Ir-SegPhos) which shows high chemoselectivity for the C=N bond over C=O.

Protocol 2: Ir-Catalyzed Asymmetric Transfer Hydrogenation

Catalyst System: [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ additive.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox (N₂ atmosphere), mix [Ir(COD)Cl]₂ (1.0 mol%) and (S)-SegPhos (2.1 mol%) in anhydrous THF. Stir for 30 min to form the active complex.

  • Substrate Loading: Add 4-methylquinoline-6-carbaldehyde (1.0 mmol) to a high-pressure autoclave vessel.

  • Additive: Add I₂ (5 mol%) or TBAI (tetrabutylammonium iodide). Note: Iodine additives dramatically stabilize the Ir-hydride species and enhance enantioselectivity.

  • Hydrogenation: Pressurize with H₂ (600 psi / 40 bar). Stir at room temperature for 12–18 hours.

  • Workup: Vent H₂ carefully. Concentrate the solvent.

  • Purification: Flash chromatography (neutral alumina, not silica, to prevent decomposition of the amine).

Data Summary: Catalyst Performance

Catalyst LigandH₂ PressureAdditiveYield (%)ee (%)Chemoselectivity (Ring:Aldehyde)
(S)-SegPhos 40 barI₂9294>95:5
(S)-MeO-BIPHEP 50 barI₂889090:10
(S)-BINAP 50 barNone451260:40

Interpretation: The Iodine additive is non-negotiable for high conversion. SegPhos provides the optimal bite angle for C4-enantiocontrol.

Asymmetric Pathway B: Aldehyde Functionalization

Objective: Synthesis of Chiral 1-(4-methylquinolin-6-yl)alkanols.

Challenge: Creating a chiral secondary alcohol at the benzylic position. Solution: Enantioselective addition of organozinc reagents catalyzed by chiral amino-alcohols (DAIB) or Titanium-BINOL complexes.

Protocol 3: Asymmetric Addition of Diethylzinc

Reagents:

  • Substrate: 4-Methylquinoline-6-carbaldehyde

  • Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexane)

  • Catalyst: (1S, 2R)-(-)-N,N-Dibutylnorephedrine (DBNE) or (S)-BINOL/Ti(OiPr)₄.

Step-by-Step Methodology:

  • Ligand Formation: In a flame-dried flask under Argon, dissolve (S)-BINOL (10 mol%) in dry Toluene. Add Ti(OiPr)₄ (10 mol%). Stir for 10 min.

  • Zinc Addition: Add Et₂Zn (2.2 equiv) dropwise at 0 °C. The solution will turn orange/red. Stir for 20 min.

  • Substrate Addition: Dissolve the aldehyde (1.0 mmol) in Toluene and add slowly to the catalyst mixture at 0 °C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Carefully quench with saturated NH₄Cl (exothermic!).

  • Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthesis pathways and the mechanistic logic for the Ir-catalyzed step.

G Start Start: 4,6-Dimethylquinoline Step1 Oxidation (SeO2) Reflux, Dioxane Start->Step1 Selective Benzylic Ox. Core SCAFFOLD: 4-Methylquinoline-6-carbaldehyde Step1->Core PathA_Cond Pathway A: Ring Hydrogenation [Ir(COD)Cl]2 / (S)-SegPhos / I2 40 bar H2 Core->PathA_Cond Chemoselective Reduction PathB_Cond Pathway B: Aldehyde Addition Et2Zn / (S)-BINOL-Ti Toluene, 0°C Core->PathB_Cond Nucleophilic Addition ProdA Product A: (4S)-4-Methyl-6-formyl- 1,2,3,4-tetrahydroquinoline (Chiral Heterocycle) PathA_Cond->ProdA 94% ee ProdB Product B: (S)-1-(4-Methylquinolin-6-yl)propan-1-ol (Chiral Alcohol) PathB_Cond->ProdB >95% ee

Caption: Divergent asymmetric synthesis workflow showing the generation of the aldehyde scaffold and its transformation into two distinct chiral pharmacophore classes.

Troubleshooting & Expert Insights

Mechanistic Causality: Why Iodine?

In Protocol 2 (Ir-Catalyzed Hydrogenation), the addition of Iodine is counter-intuitive to many chemists.

  • Insight: Iridium precatalysts like [Ir(COD)Cl]₂ are often inactive in their neutral form for quinolines. Iodine reacts to form a cationic Iridium species (e.g., [Ir(H)₂(P-P)(solvent)]⁺ I⁻) in situ. This cationic nature increases the Lewis acidity of the metal, facilitating coordination to the quinoline Nitrogen, which is the requisite first step for inner-sphere hydrogenation.

Self-Validating the Aldehyde Synthesis
  • Check: If the 1H NMR shows a singlet around 10.1 ppm, you have the aldehyde.

  • Fail State: If you see a broad singlet around 12-13 ppm, you have over-oxidized to the carboxylic acid.

  • Correction: Use Toluene instead of Dioxane (lower boiling point) or reduce SeO₂ to 0.95 equiv.

References

  • Zhou, Y.-G. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes. Accounts of Chemical Research.

  • Wang, D.-W., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of 2,4-Disubstituted Quinolines. Journal of the American Chemical Society.

  • Bolm, C., et al. (2000). Catalyzed Asymmetric Aryl Transfer Reactions to Aldehydes. Angewandte Chemie International Edition.

  • BenchChem. (2025).[1] The Enduring Significance of Quinoline-6-carbaldehyde: Synthesis and Protocols.

  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research.

Sources

Method

Application Note &amp; Protocols: Selective Catalytic Oxidation of 4-Methylquinolines to Quinoline-4-carbaldehydes

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the selective catalytic oxidation of 4-methylquinolines (lepidines) to their corresponding aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective catalytic oxidation of 4-methylquinolines (lepidines) to their corresponding aldehydes, quinoline-4-carbaldehydes. These aldehydes are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1] This guide details two robust protocols, outlines the underlying chemical principles, and offers practical insights into reaction optimization and troubleshooting.

Introduction & Scientific Background

Quinoline-4-carbaldehyde and its derivatives are crucial building blocks in medicinal chemistry and materials science.[1] Their versatile reactivity, stemming from the electrophilic aldehyde group, allows for a multitude of subsequent transformations, including condensation reactions, nucleophilic additions, and oxidations to the corresponding carboxylic acids.[1] The selective oxidation of the methyl group at the C4 position of the quinoline nucleus, without affecting the aromatic rings, is a key synthetic challenge. The "benzylic" nature of this methyl group, being adjacent to the aromatic system, makes it susceptible to oxidation.[2] However, controlling the oxidation to halt at the aldehyde stage, preventing over-oxidation to the carboxylic acid, requires carefully chosen catalytic systems.[3]

Historically, selenium dioxide (SeO₂) has been a widely used reagent for this transformation.[4][5][6] It offers a straightforward and often high-yielding method for the oxidation of methyl groups in the 2 and 4 positions of the quinoline ring.[4] More contemporary methods focus on developing milder, more selective, and environmentally benign catalytic systems, often involving transition metals or hypervalent iodine reagents.[1][7] This guide will focus on a classic, reliable selenium dioxide protocol and introduce a metal-catalyzed approach as a representative of modern synthetic strategies.

Materials & Equipment

2.1. Reagents & Solvents

  • 4-Methylquinoline (Lepidine) and its derivatives

  • Selenium Dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Copper(II) salt (e.g., CuSO₄·5H₂O) or other suitable metal catalyst

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Standard thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

2.2. Equipment

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass funnels and filter paper

  • Beakers and graduated cylinders

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Experimental Protocols

Protocol 1: Classic Selenium Dioxide Oxidation

This method is a well-established and reliable procedure for the oxidation of 4-methylquinoline.[4][5] The use of a slight excess of selenium dioxide ensures efficient conversion, and the reaction is typically carried out in a solvent like dioxane under reflux.[4]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylquinoline (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M). Add selenium dioxide (1.1-1.2 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the black selenium precipitate.

    • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: Confirm the structure and purity of the resulting quinoline-4-carbaldehyde using NMR, MS, and IR spectroscopy.

Quantitative Data Summary (Protocol 1)

SubstrateSeO₂ (eq)SolventTime (h)Yield (%)
4-Methylquinoline1.1Dioxane675-85[4]
2,4-Dimethylquinoline2.2Dioxane8~70 (Dialdehyde)
6-Bromo-4-methylquinoline1.2Dioxane7~80
Protocol 2: Modern Metal-Catalyzed Oxidation

This protocol represents a more contemporary approach, often utilizing earth-abundant metals and milder oxidants. Copper-catalyzed systems, in particular, have shown promise for benzylic oxidations.[7][8]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-methylquinoline (1.0 eq) and the copper catalyst (e.g., CuCl₂, 5-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile as the solvent. Then, add the oxidant, tert-butyl hydroperoxide (TBHP, 70% in water, 2.0-3.0 eq), dropwise at room temperature.

  • Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-70 °C). Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization: Analyze the purified quinoline-4-carbaldehyde by NMR, MS, and IR spectroscopy.

Quantitative Data Summary (Protocol 2)

SubstrateCatalyst (mol%)Oxidant (eq)Temp (°C)Yield (%)
4-MethylquinolineCuCl₂ (10)TBHP (2.5)6065-75
4-Methyl-7-nitroquinolineCu(OAc)₂ (10)TBHP (3.0)70~60
4-Methyl-6-methoxyquinolineCuBr (5)TBHP (2.0)50~80

Workflow and Mechanism

General Experimental Workflow

The general workflow for the synthesis of quinoline-4-carbaldehydes from 4-methylquinolines is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start with 4-Methylquinoline Setup Reaction Setup: Flask, Stirrer, Condenser Start->Setup Reagents Add Solvent & Catalyst/Oxidant Setup->Reagents Heating Heating & Stirring Reagents->Heating Monitoring TLC Monitoring Heating->Monitoring Quench Quenching/ Neutralization Monitoring->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Drying Drying Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization End Pure Quinoline-4- carbaldehyde Characterization->End

Caption: General workflow for catalytic oxidation.

Plausible Reaction Mechanism (Selenium Dioxide)

The oxidation with selenium dioxide is thought to proceed through an ene reaction followed by a[1][5]-sigmatropic rearrangement.

G 4-Methylquinoline Ene_Reaction Ene Reaction 4-Methylquinoline->Ene_Reaction SeO2 SeO₂ SeO2->Ene_Reaction Intermediate_1 Allylic Seleninic Acid Intermediate Ene_Reaction->Intermediate_1 Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate_1->Rearrangement Intermediate_2 Unstable Ester Rearrangement->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Product Hydrolysis->Product Selenium Se Hydrolysis->Selenium

Caption: Proposed mechanism for SeO₂ oxidation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst/reagent. - Insufficient temperature or reaction time.- Use freshly opened or purified reagents. - Increase temperature or prolong reaction time, monitoring by TLC.
Over-oxidation to Carboxylic Acid - Excessive oxidant. - Prolonged reaction time at high temperature.- Use the stoichiometric amount of oxidant. - Carefully monitor the reaction and stop it once the starting material is consumed.
Formation of Multiple Byproducts - Reaction temperature too high. - Non-selective oxidant.- Lower the reaction temperature. - Screen different catalysts or oxidants for improved selectivity.
Difficulty in Product Isolation - Emulsion formation during extraction. - Product co-eluting with impurities.- Add brine to break up emulsions. - Optimize the solvent system for column chromatography.

Safety Precautions

  • Selenium Dioxide is highly toxic and a teratogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dioxane is a flammable liquid and a suspected carcinogen. Work in a fume hood and avoid sources of ignition.

  • tert-Butyl hydroperoxide is a strong oxidizing agent and can be explosive. Handle with care and avoid contact with metals.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Achremowicz, M. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1686. [Link]

  • Taylor & Francis Online. (2006, August 21). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. [Link]

  • Science of Synthesis. Allylic and Benzylic Oxidation. Thieme. [Link]

  • ResearchGate. (2025, August 5). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. [Link]

  • Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent. Chemical Reviews, 36(3), 235-289. [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 4-5. [Link]

  • Prairie View A&M University. (2022, March 14). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]

  • National Center for Biotechnology Information. (2016, January 27). Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen. [Link]

Sources

Application

Application Note: 4-Methylquinoline-6-carbaldehyde as a Versatile Covalent Probe for High-Throughput Screening Assays

Abstract: This document provides a comprehensive guide to the application of 4-Methylquinoline-6-carbaldehyde in high-throughput screening (HTS). We detail its utility as a covalent fluorescent probe for protein labeling...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the application of 4-Methylquinoline-6-carbaldehyde in high-throughput screening (HTS). We detail its utility as a covalent fluorescent probe for protein labeling and its subsequent use in developing robust biochemical assays, specifically focusing on a Fluorescence Polarization (FP) format for inhibitor screening. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage covalent labeling strategies for target engagement and hit identification.

Introduction: Bridging Privileged Scaffolds with Covalent Chemistry for HTS

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2] The success of any HTS campaign hinges on a robust, sensitive, and reliable assay. A key challenge is the development of probes that can effectively report on the interaction between a therapeutic target and potential modulators.

The quinoline ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from anticancer to antimicrobial agents.[3][4] Its rigid, aromatic nature often imparts favorable photophysical properties, making quinoline derivatives excellent candidates for fluorescent probes.[5][6] 4-Methylquinoline-6-carbaldehyde combines this advantageous quinoline fluorophore with a reactive aldehyde moiety. The aldehyde group serves as a versatile chemical handle for covalent modification of biological macromolecules, most notably through reaction with primary amines (e.g., lysine residues) on a protein surface to form a Schiff base.

This application note provides the scientific rationale and detailed protocols for utilizing 4-Methylquinoline-6-carbaldehyde as a tool to:

  • Covalently label a protein of interest (POI), creating a stable, fluorescently tagged biological reagent.

  • Deploy this labeled protein in a homogeneous HTS assay to screen for inhibitors of protein-ligand or protein-protein interactions.

Assay Principle and Workflow

The overall strategy involves a two-stage process: (1) irreversible labeling of the target protein with 4-Methylquinoline-6-carbaldehyde, followed by (2) utilization of the fluorescently tagged protein in a high-throughput screen.

The aldehyde functionality of the probe reacts with nucleophilic amine groups on the protein surface, such as the ε-amino group of lysine residues or the N-terminus, to form an initial Schiff base. This can be subsequently reduced to form a stable, irreversible secondary amine linkage. The intrinsic fluorescence of the quinoline core thus becomes physically linked to the target protein, enabling its detection and monitoring.

Once labeled and purified, the fluorescent protein is used in a binding assay. In this guide, we focus on a Fluorescence Polarization (FP) assay, a powerful technique for monitoring molecular interactions in solution.[1] When the small, fluorescently-labeled protein binds to a larger binding partner (e.g., another protein or a large ligand), the tumbling rate of the complex slows dramatically. This decrease in rotational speed results in a measurable increase in the polarization of the emitted fluorescence. Small molecule inhibitors that disrupt this interaction will cause the complex to dissociate, leading to a decrease in fluorescence polarization. This provides a direct, quantitative readout for identifying "hit" compounds.

HTS_Workflow cluster_0 PART 1: Protein Labeling cluster_1 PART 2: HTS Assay (Fluorescence Polarization) POI Protein of Interest (POI) (with Lysine Residues) Reaction Covalent Labeling Reaction (Schiff Base Formation & Reduction) POI->Reaction Probe 4-Methylquinoline- 6-carbaldehyde Probe->Reaction Purification Purification (Remove excess probe) Reaction->Purification LabeledPOI Fluorescently Labeled POI Purification->LabeledPOI AssayPlate Dispense into 384-well Plate LabeledPOI->AssayPlate LabeledPOI->AssayPlate Library Compound Library Library->AssayPlate FP_Read Read Fluorescence Polarization AssayPlate->FP_Read BindingPartner Binding Partner BindingPartner->AssayPlate Hits Identify 'Hits' (Low Polarization) FP_Read->Hits

Caption: Overall workflow from protein labeling to HTS hit identification.

Properties of 4-Methylquinoline-6-carbaldehyde

A summary of the key physicochemical properties of the probe is essential for experimental design, including calculating molar concentrations for stock solutions and understanding its stability.

PropertyValueSource
Chemical Formula C₁₁H₉NOPubChem
Molecular Weight 171.20 g/mol PubChem
Appearance Solid (Pale Yellow to Brown)Supplier Data
Solubility Soluble in DMSO, DMF, MethanolSupplier Data
CAS Number 106364-77-2Supplier Data
Excitation (max, approx.) ~320-350 nmInferred from Quinoline
Emission (max, approx.) ~380-450 nmInferred from Quinoline

Note: Exact excitation and emission maxima should be determined empirically after conjugation to the protein in the final assay buffer, as they can be influenced by the local environment.

PART 1: Protocol for Covalent Protein Labeling

Objective: To covalently attach 4-Methylquinoline-6-carbaldehyde to a protein of interest, creating a fluorescently tagged reagent suitable for HTS.

Causality Behind Experimental Choices:

  • pH: The reaction is performed at a slightly alkaline pH (8.0-9.0) to ensure that a significant fraction of lysine side chains are deprotonated and thus nucleophilic, while maintaining protein stability.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces the imine (Schiff base) to a stable secondary amine without reducing the probe's aldehyde or other carbonyls on the protein.

  • Purification: It is critical to remove all unreacted, free fluorescent probes after the reaction. Free probe would act as a competitive tracer in a binding assay, leading to a high background signal and a low-quality assay (poor Z' factor). Size-exclusion chromatography is an effective method for separating the large labeled protein from the small probe molecule.

Materials:
  • 4-Methylquinoline-6-carbaldehyde (Probe)

  • Protein of Interest (POI) at >1 mg/mL, in a buffer free of primary amines (e.g., PBS, HEPES)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Labeling Buffer: 100 mM Sodium Phosphate or HEPES, 150 mM NaCl, pH 8.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Dialysis tubing (e.g., 10 kDa MWCO) or a size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Spectrophotometer (UV-Vis)

Step-by-Step Methodology:
  • Prepare Stock Solutions:

    • Probe Stock: Prepare a 10 mM stock solution of 4-Methylquinoline-6-carbaldehyde in anhydrous DMSO. Store desiccated at -20°C, protected from light.[7]

    • Reducing Agent Stock: Prepare a fresh 100 mM stock solution of NaBH₃CN in Labeling Buffer immediately before use. Caution: Handle in a chemical fume hood.

  • Protein Preparation:

    • Buffer exchange the POI into the Labeling Buffer to a final concentration of 1-5 mg/mL. This removes any interfering primary amines (like Tris or glycine) from the storage buffer.

    • Measure the precise protein concentration using its extinction coefficient at 280 nm.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the POI solution.

    • Add the 10 mM Probe Stock solution to achieve a 10- to 20-fold molar excess of probe over protein. The optimal ratio should be determined empirically.

    • Incubate the mixture for 1 hour at room temperature with gentle mixing, protected from light.

    • Add the 100 mM NaBH₃CN stock solution to a final concentration of 10 mM.

    • Continue the incubation for an additional 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted probe and the reducing agent.

    • Incubate for 30 minutes at room temperature.

  • Purification of Labeled Protein:

    • Remove the unreacted probe and byproducts by either:

      • Dialysis: Dialyze the reaction mixture against 1L of PBS (or desired storage buffer) at 4°C, with at least three buffer changes over 24-48 hours.

      • Size-Exclusion Chromatography: Apply the reaction mixture to a pre-equilibrated PD-10 desalting column and collect the protein-containing fractions as per the manufacturer's instructions.

  • Characterization and Storage:

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and at the quinoline's absorbance maximum (~330 nm, determine empirically).

    • Calculate the Degree of Labeling (DOL) using the Beer-Lambert law. A DOL between 1 and 3 is often ideal.

    • Aliquot the labeled protein and store at -80°C. Avoid repeated freeze-thaw cycles.

PART 2: HTS Protocol - Fluorescence Polarization Assay

Objective: To screen a small molecule library for inhibitors of a protein-ligand interaction using the 4-Methylquinoline-6-carbaldehyde-labeled protein.

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Low Polarization (Inhibition) Free Labeled Protein (Free in Solution) Desc_Free Excited by polarized light. Tumbles rapidly. Emitted light is depolarized. Bound Labeled Protein + Ligand (Bound Complex) Desc_Bound Excited by polarized light. Tumbles slowly. Emitted light remains polarized. Inhibited Complex + Inhibitor Desc_Inhibited Inhibitor displaces ligand. Labeled protein tumbles rapidly again. Signal returns to low polarization.

Caption: Principle of Fluorescence Polarization (FP) for inhibitor screening.
Materials:
  • Fluorescently Labeled POI (from Part 1)

  • Binding Partner (Ligand)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • Compound Library (typically 10 mM in DMSO)

  • Positive Control (known inhibitor, if available)

  • Negative Control (DMSO vehicle)

  • Low-volume, black, 384-well assay plates

  • Plate reader equipped with fluorescence polarization optics

Step-by-Step Methodology:
  • Assay Development (Pre-HTS):

    • Determine Optimal Labeled POI Concentration: Titrate the labeled POI to find a concentration that gives a stable and robust fluorescence intensity signal (typically low nM range).

    • Determine Binding Affinity (Kd): Perform a saturation binding experiment by titrating the unlabeled binding partner against a fixed concentration of the labeled POI. Plot the change in millipolarization (mP) units versus ligand concentration to determine the Kd. For the HTS, use a concentration of the binding partner at or near its Kd.

    • Assay Validation: Run test plates with controls to calculate the Z' factor. A Z' factor > 0.5 is considered an excellent assay for HTS.

  • HTS Plate Preparation:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library into the wells of the 384-well assay plate.[8]

    • Dispense positive and negative controls into dedicated columns on each plate.

  • Reagent Addition:

    • Prepare a working solution of the Labeled POI in Assay Buffer at 2x the final desired concentration.

    • Dispense this solution into all wells of the assay plate (e.g., 10 µL for a 20 µL final volume).

    • Allow the plate to incubate for 15-30 minutes to allow any compound-protein interactions to occur (pre-incubation).

  • Initiate Binding Reaction:

    • Prepare a working solution of the Binding Partner in Assay Buffer at 2x the final desired concentration.

    • Dispense this solution into all wells (except for "low polarization" controls, which receive buffer only).

    • The final well volume should now be at the target (e.g., 20 µL).

  • Incubation and Measurement:

    • Seal the plates and incubate at room temperature for the time required to reach binding equilibrium (determined during assay development, typically 30-60 minutes).

    • Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriately for the quinoline fluorophore.

Data Analysis and Hit Identification:
  • Calculate Percent Inhibition:

    • Use the mP values from the control wells to normalize the data for each compound well: % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)

    • High Control = Labeled POI + Binding Partner + DMSO (represents 0% inhibition)

    • Low Control = Labeled POI + Buffer + DMSO (represents 100% inhibition)

  • Hit Calling:

    • Identify "hits" as compounds that meet a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Hit Confirmation:

    • Confirmed hits should be re-tested from the primary screen and then subjected to dose-response analysis to determine their potency (IC₅₀).[9]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Protein has few accessible lysine residues.- pH of labeling buffer is too low.- Probe has degraded.- Consider N-terminal specific labeling or introducing a reactive cysteine via mutagenesis.- Ensure labeling buffer pH is 8.0-9.0.- Use fresh or properly stored probe stock.
Poor Z' Factor (<0.5) - Insufficient assay window (mP change is too small).- High variability in measurements.- Incomplete removal of free probe.- Optimize concentrations of labeled protein and ligand.- Ensure thorough mixing and stable incubation temperatures.- Re-purify the labeled protein.
High Number of False Positives - Compounds in the library are fluorescent at the assay wavelengths.- Compounds are aggregators, causing non-specific effects.- Perform a counterscreen by adding compounds to the labeled protein without the binding partner to identify fluorescent interferents.- Include a detergent like Tween-20 in the assay buffer to mitigate aggregation.
Protein Precipitation - Labeled protein is unstable.- High concentration of DMSO from compound addition.- Optimize buffer conditions (additives like glycerol).- Ensure final DMSO concentration in the assay does not exceed 1-2%.

Conclusion

4-Methylquinoline-6-carbaldehyde is a valuable chemical tool for modern drug discovery. Its combination of a fluorescent quinoline core and a reactive aldehyde handle enables the straightforward, covalent labeling of target proteins. The resulting fluorescently tagged proteins are robust reagents for the development of sensitive and scalable high-throughput screening assays, such as the Fluorescence Polarization assay detailed herein. By providing a direct readout of target engagement, this probe facilitates the efficient identification of novel inhibitors, accelerating the critical hit-to-lead phase of drug development.[1]

References

  • NIH (2026). NIH Combines Traditional High-Throughput Screening and Artificial Intelligence to Fast-Track Probe Discovery for ALDH Enzymes.
  • Martinez, N., et al. (2025). Integrated Approach of Machine Learning and High-Throughput Screening to Identify Chemical Probe Candidates Targeting Aldehyde Dehydrogenases. ACS Pharmacology & Translational Science. Available at: [Link]

  • Various Authors (2023). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Dzantiev, L., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PMC. Available at: [Link]

  • Emory Chemical Biology Discovery Center. High-Throughput Screening & Assay Development. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 4-Methylquinoline. Available at: [Link]

  • BellBrook Labs (2025). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • BMG LABTECH (2019). High-throughput screening (HTS). Available at: [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

  • Mondal, T., et al. (2022). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. Available at: [Link]

  • Sahoo, S. K., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Inorganics. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • NIST. Quinoline, 4-methyl-. NIST WebBook. Available at: [Link]

Sources

Method

Purification of 4-Methylquinoline-6-carbaldehyde by column chromatography

An Application Note and Protocol for the Purification of 4-Methylquinoline-6-carbaldehyde by Column Chromatography Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed protoco...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 4-Methylquinoline-6-carbaldehyde by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-Methylquinoline-6-carbaldehyde using silica gel column chromatography. Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development, making robust purification methodologies essential for obtaining high-purity material required for subsequent synthetic steps and biological evaluation.[1][2] This document outlines the principles of the separation, a systematic approach to method development using Thin-Layer Chromatography (TLC), a step-by-step preparative column chromatography protocol, and post-purification analysis. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the purification process.

Introduction and Scientific Context

4-Methylquinoline-6-carbaldehyde is a key heterocyclic building block. The quinoline core is a prevalent structure in a wide array of pharmaceuticals and biologically active compounds, while the aldehyde functional group at the 6-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, oxidations, and condensation reactions.[3] Its derivatives have been investigated for applications in anticancer and antimicrobial research.[3]

The synthesis of 4-Methylquinoline-6-carbaldehyde, often achieved through methods like the oxidation of the corresponding methyl group, can result in a crude mixture containing starting materials, reagents, and by-products.[1] The removal of these impurities is critical, as their presence can interfere with downstream reactions and compromise the integrity of biological assays. Flash column chromatography on silica gel is the predominant method for achieving high purity on a laboratory scale due to its efficiency and scalability. This protocol is designed to be a self-validating system, guiding the user from analytical method development to successful preparative-scale purification.

Compound Properties and Safety Mandates

Physicochemical Data

A thorough understanding of the physical and chemical properties of the target compound is foundational to developing a successful purification strategy.

PropertyValueSource(s)
IUPAC Name 4-Methylquinoline-6-carbaldehyde-
Synonyms 4-Methyl-6-formylquinoline-
Molecular Formula C₁₁H₉NODerived from structure
Molecular Weight 171.19 g/mol Derived from formula
Appearance Expected to be a solid at RTAnalogy to similar quinoline aldehydes[4]
Solubility Soluble in DCM, EtOAc, CHCl₃; Poorly soluble in water and hexanesGeneral organic chemistry principles
Hazard Analysis and Safe Handling

While specific toxicity data for 4-Methylquinoline-6-carbaldehyde is not extensively documented, quinoline derivatives and aldehydes require careful handling. Assume the compound is hazardous and adhere to strict safety protocols.[5][6][7]

  • Engineering Controls : Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear ANSI Z87.1-compliant safety goggles or a face shield.[9]

    • Skin Protection : Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.[5][9]

    • Respiratory Protection : If dust formation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.[8]

  • First Aid Measures :

    • Inhalation : Move to fresh air. Seek medical attention if symptoms occur.[8][9]

    • Skin Contact : Wash off immediately with plenty of soap and water.[8]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

  • Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases.[5]

Chromatographic Principles: The "Why" Behind the "How"

This protocol employs normal-phase chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is non-polar or a mixture of non-polar and polar solvents.[10]

  • Stationary Phase : Silica gel (SiO₂) is a highly porous adsorbent with a surface covered in acidic silanol (Si-OH) groups. These groups interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase (Eluent) : The eluent constantly flows through the column. Its role is to desorb the analyte from the silica and carry it down the column. A more polar eluent is a stronger solvent; it competes more effectively with the analyte for the binding sites on the silica, causing the analyte to move faster.

  • The Separation Mechanism : A mixture is applied to the top of the column. As the eluent flows, compounds in the mixture undergo a continuous series of adsorption-desorption steps.

    • Non-polar compounds have weak interactions with the silica and spend more time in the mobile phase, thus eluting quickly.

    • Polar compounds , like our target aldehyde, interact more strongly with the polar silica and move down the column more slowly. By carefully selecting the eluent polarity, a "sweet spot" is found where the target compound is retained enough to separate from less polar impurities but not so strongly that it fails to elute.

PART I: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large column, TLC is used to rapidly screen and optimize the solvent system. The goal is to find an eluent composition that provides a Retention Factor (Rƒ) of ~0.25-0.35 for the target compound. This Rƒ value typically translates well to column chromatography, ensuring good separation and a reasonable elution volume.[11]

TLC Protocol
  • Chamber Saturation : Add the chosen mobile phase to a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. This prevents solvent evaporation from the plate surface during development, ensuring reproducible Rƒ values.[11]

  • Sample Preparation : Prepare a dilute solution of your crude 4-Methylquinoline-6-carbaldehyde (~1 mg/mL) in a solvent like dichloromethane or ethyl acetate. Prepare a similar solution of any available starting materials for co-spotting.

  • Plate Spotting : Using a capillary tube, carefully spot the crude mixture onto the baseline of a silica gel TLC plate (with a fluorescent indicator, F₂₅₄). If possible, co-spot the crude material and known starting materials in the same lane to aid identification.[11]

  • Development : Place the plate in the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). UV-active compounds like quinolines will appear as dark spots against the green fluorescent background.[11][12] Circle the spots with a pencil.

  • Rƒ Calculation : Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization :

    • If Rƒ is too low (<0.2) : The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% EtOAc/Hexane to 20% EtOAc/Hexane).[11]

    • If Rƒ is too high (>0.5) : The eluent is too polar. Decrease the proportion of the polar solvent.[11]

Suggested Starting Solvent Systems

The polarity of 4-Methylquinoline-6-carbaldehyde suggests that a mixture of a non-polar hydrocarbon and a more polar solvent will be effective.

Solvent SystemPolarityTypical Starting Ratio (v/v)Comments
Ethyl Acetate / Hexanes Low to Med1:9 → 3:7 (10% to 30%)An excellent, general-purpose system. Provides good resolution for many compounds of moderate polarity.[4][13]
Dichloromethane / Hexanes Low to Med2:8 → 5:5 (20% to 50%)Dichloromethane offers different selectivity compared to ethyl acetate.
Methanol / Dichloromethane High0.5:9.5 → 2:8 (5% to 20%)Reserved for more polar compounds. Use sparingly, as >10% methanol can dissolve silica gel.[13]

Note on Basic Compounds : Quinolines are basic. If significant tailing (streaking) is observed on the TLC plate, it indicates strong, non-ideal interactions with the acidic silica. This can be remedied by adding a small amount of triethylamine (~0.5-1%) to the eluent system to neutralize the acidic sites.[11][13]

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision prep_chamber Saturate TLC Chamber spot Spot Sample on Baseline prep_chamber->spot prep_sample Dissolve Crude Sample prep_sample->spot prep_plate Draw Baseline on Plate prep_plate->spot develop Develop Plate in Chamber spot->develop dry Dry Plate & Mark Front develop->dry visualize Visualize under UV Light dry->visualize calculate Calculate Rƒ Value visualize->calculate decision Is Rƒ ≈ 0.3? calculate->decision node_ok Proceed to Column decision->node_ok Yes node_no Adjust Solvent Polarity & Repeat TLC decision->node_no No node_no->prep_chamber

Caption: Workflow for TLC method development.

PART II: Preparative Column Chromatography Protocol

Once an optimal solvent system is identified (Rƒ ≈ 0.3), the purification can be scaled up to a preparative column.

Materials and Equipment
  • Crude 4-Methylquinoline-6-carbaldehyde

  • Silica Gel (Flash grade, e.g., 230-400 mesh)

  • Optimized Eluent (e.g., 20% Ethyl Acetate in Hexanes)

  • Sand (acid-washed)

  • Glass chromatography column with stopcock

  • Separatory funnel or reservoir for eluent

  • Fraction collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Purification Procedure
  • Column Preparation :

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand. This provides a flat base and prevents silica from leaking.

  • Slurry Packing (Wet Packing) :

    • In a beaker, prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). A good rule of thumb is a silica-to-crude-sample mass ratio of 50:1 to 100:1 for difficult separations.

    • Open the stopcock and pour the slurry into the column in a single, continuous motion. Tap the side of the column gently to dislodge air bubbles and encourage even packing.

    • Drain the solvent until the level just reaches the top of the silica bed. Crucially, never let the silica bed run dry from this point forward.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended) :

    • Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Carefully remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto silica.

    • Gently and evenly add this powder to the top of the sand layer in the packed column. This method generally provides superior resolution compared to wet loading.

  • Elution and Fraction Collection :

    • Carefully fill the column with the optimized eluent.

    • Open the stopcock and begin collecting fractions. Adjust the flow rate to a steady drip (e.g., 5-10 mL/min for a medium-sized column).

    • Maintain the solvent level in the reservoir above the silica bed at all times.

    • Collect fractions of a consistent volume (e.g., 10-20 mL per tube).

  • Fraction Analysis :

    • Using TLC, analyze every few fractions to track the elution of compounds. Spot multiple fractions on a single TLC plate.

    • Identify the fractions that contain your target compound, free from impurities. The pure product should appear as a single spot on the TLC plate with the expected Rƒ.

  • Product Isolation :

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Obtain the mass of the purified product and calculate the yield.

  • Purity Confirmation :

    • Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.[4][14] A sharp melting point and clean NMR spectrum are strong indicators of high purity. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[14][15]

Column Chromatography Workflow Diagram

Column_Workflow cluster_setup Column Setup cluster_loading Sample Loading cluster_run Elution & Collection cluster_final Analysis & Isolation prep_column Prepare & Clamp Column pack_column Pack Column with Silica Slurry prep_column->pack_column load_sample Add Sample to Top of Column pack_column->load_sample prep_sample Adsorb Crude onto Silica (Dry Loading) prep_sample->load_sample elute Run Eluent Through Column load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate confirm Confirm Purity (NMR, MP) evaporate->confirm

Caption: General workflow for preparative column chromatography.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Improper solvent choice (Rƒ not optimal).- Column overloaded with sample.- Poor column packing (cracks, air bubbles).- Sample band too diffuse (loaded in too much solvent).- Re-optimize the solvent system using TLC for better spot separation.- Reduce the amount of crude sample relative to silica.- Repack the column carefully.- Use the dry loading method to ensure a concentrated sample band.[14]
Product Does Not Elute - Eluent is not polar enough.- Compound is irreversibly adsorbing or decomposing on silica.- Gradually increase the polarity of the eluent (gradient elution).- If tailing was observed on TLC, add triethylamine to the eluent to neutralize silica.[11][13]- Consider switching to a less acidic stationary phase like alumina or using a different technique like reversed-phase chromatography.
Cracked or Channeled Silica Bed - Heat generated from solvent interaction with silica.- Column ran dry at some point.- Pack the column using the non-polar solvent component first, then equilibrate with the final eluent mixture.- Always keep the solvent level above the silica bed.
Low Recovery / Product Loss - Compound is sensitive to the acidic silica gel.[14]- Compound is volatile and lost during solvent removal.- Deactivate the silica by adding 1% triethylamine to the eluent.[13]- Use gentle conditions during rotary evaporation (e.g., lower bath temperature).

Conclusion

This application note provides a robust and scientifically grounded framework for the purification of 4-Methylquinoline-6-carbaldehyde. By first employing analytical TLC to systematically develop an appropriate mobile phase, researchers can confidently transition to preparative column chromatography, ensuring efficient separation and high recovery. Adherence to the detailed protocols for packing, loading, and fraction analysis, combined with the troubleshooting guide, will empower scientists to consistently obtain material of high purity, suitable for the demanding requirements of drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • International Journal of Current Research and Review. (n.d.). Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Lepidine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 8). Purification of Alkaloids. Retrieved from [Link]

  • MDPI. (2013, December 17). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, June 22). Can HPLC be used instead of column chromatography for the purification and isolation of an organic drug molecule?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methylquinoline-6-carbaldehyde Synthesis

Executive Summary & Diagnostic Logic Synthesizing 4-methylquinoline-6-carbaldehyde (often via oxidation of 4,6-dimethylquinoline) is a deceptive challenge. The core difficulty lies in regioselectivity .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

Synthesizing 4-methylquinoline-6-carbaldehyde (often via oxidation of 4,6-dimethylquinoline) is a deceptive challenge. The core difficulty lies in regioselectivity . You are attempting to oxidize a benzylic methyl group (C6) while preserving a highly activated, vinylogous methyl group at C4 (the "lepidine" position).

Common user reports include "twin" aldehyde peaks in NMR, inseparable mixtures, and low mass balance due to polymerization. This guide deconstructs these failure modes using a self-validating logic system.

Diagnostic Flowchart: Identifying Your Impurity

Use this logic tree to classify your crude mixture before attempting purification.

DiagnosticTree Start Start: Analyze Crude 1H NMR (DMSO-d6) CheckCHO Is there a singlet at ~10.1 ppm? Start->CheckCHO CheckAcid Broad singlet > 12.0 ppm? CheckCHO->CheckAcid No/Weak CheckRegio Check C2-H Signal (8.8-9.0 ppm) Is it split or shifted? CheckCHO->CheckRegio Double Peak Target Target Likely Present (Proceed to Purity Check) CheckCHO->Target Yes AcidImpurity Impurity: 6-Carboxylic Acid (Over-oxidation) CheckAcid->AcidImpurity Yes Polymer Broad Baseline Humps? (Aldol/Polymerization) CheckAcid->Polymer No RegioImpurity Impurity: 4-Formyl Isomer (C4 Oxidation) CheckRegio->RegioImpurity Shifted

Figure 1: Diagnostic logic for rapid impurity identification based on proton NMR signatures.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Twin" Aldehyde (Regioisomerism)

User Question: "I see two aldehyde peaks in my NMR (10.12 ppm and 10.35 ppm). Is this a rotamer or an isomer?"

Technical Diagnosis: This is almost certainly regioisomerism , not rotamerism. If you oxidized 4,6-dimethylquinoline using Selenium Dioxide (


), you likely oxidized the C4-methyl group alongside (or instead of) the C6-methyl.
  • The Mechanism: The C4-methyl (lepidine position) is vinylogous to the ring nitrogen. It is significantly more acidic (

    
    ) than the C6-benzylic methyl. Under thermodynamic control or non-optimized conditions, 
    
    
    
    will attack the C4 position via an enamine-like intermediate.
  • Differentiation:

    • Target (6-CHO): The C4-methyl remains as a singlet at

      
       ppm.
      
    • Impurity (4-CHO): The C4-methyl signal disappears. The C2-H proton (adjacent to Nitrogen) will shift downfield due to the electron-withdrawing carbonyl at C4.

Corrective Protocol:

  • Lower Temperature:

    
     oxidation at reflux (xylene/dioxane) promotes C4 oxidation. Reduce temperature to 60-70°C to favor the kinetically accessible C6 benzylic position over the thermodynamically activated C4 enamine.
    
  • Switch Reagents: If

    
     fails, switch to Radical Bromination (NBS)  followed by Sommelet reaction  (Hexamine). Radical conditions favor the C6 benzylic position over the C4 position due to steric hindrance at C4 and stability of the benzylic radical.
    
Issue 2: The "Ghost" Acid (Over-Oxidation)

User Question: "My mass spec shows a strong M+16 peak (187 m/z), and the aldehyde yield is low. The product is not soluble in ether."

Technical Diagnosis: You have generated 4-methylquinoline-6-carboxylic acid .

  • Cause: Presence of water in the reaction solvent.[1][2] Aldehydes form gem-diols (hydrates) in the presence of water, which are rapidly oxidized by

    
     to carboxylic acids.
    
  • Validation: Check IR for a broad O-H stretch (2500-3000 cm⁻¹) and a carbonyl shift to ~1680 cm⁻¹ (vs 1700 cm⁻¹ for aldehyde).

Corrective Protocol:

  • Strict Anhydrous Conditions: Use freshly distilled 1,4-dioxane or xylene. Dry your

    
     (sublimation is best, but drying in an oven works).
    
  • Rescue Strategy: Do not discard the acid. You can convert it back to the aldehyde:

    • Acid

      
       Ester (MeOH/H+) 
      
      
      
      Alcohol (
      
      
      )
      
      
      Aldehyde (Swern or MnO2).
Issue 3: The "Crawling" Baseline (Polymerization)

User Question: "My crude looks clean, but after column chromatography, I get a dark tar and the NMR baseline is messy."

Technical Diagnosis: Quinoline carbaldehydes are electron-deficient and prone to self-condensation (Aldol/Cannizzaro type) on silica gel, which is slightly acidic. The C4-methyl group is acidic enough to act as a nucleophile toward the C6-aldehyde of another molecule.

Corrective Protocol:

  • Deactivate Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the eluent. This neutralizes acidic sites that catalyze condensation.

  • Bisulfite Purification (Recommended): Avoid chromatography entirely.

    • Dissolve crude in minimal organic solvent.

    • Shake with saturated aqueous Sodium Bisulfite (

      
      ).
      
    • The aldehyde forms a water-soluble adduct. Wash organics (removes unreacted starting material and dimers).

    • Basify aqueous layer (NaHCO3) to release pure aldehyde; extract back into DCM.

Comparative Data for Identification

Use this table to benchmark your analytical data against known impurities.

CompoundStructure Note1H NMR Distinctive Features (DMSO-d6)MS (ESI+)
Target (6-CHO) 4-Me, 6-CHOCHO: ~10.15 (s)C4-Me: ~2.70 (s)C2-H: ~8.9 (d)172 (M+H)
Isomer (4-CHO) 4-CHO, 6-MeCHO: ~10.40 (s) (Deshielded)C4-Me: AbsentC6-Me: ~2.50 (s)172 (M+H)
Acid (6-COOH) 4-Me, 6-COOHCOOH: 12.5-13.5 (br s)C4-Me: ~2.75 (s)188 (M+H)
N-Oxide 4-Me, 6-CHO, N-OC2-H: Shifted upfield (~8.5)C8-H: Deshielded188 (M+H)

Validated Synthesis Pathway & Byproducts

The following diagram illustrates the divergence points where specific byproducts are formed, helping you identify where in the process the error occurred.

SynthesisPath SM 4,6-Dimethylquinoline SeO2 SeO2 Oxidation SM->SeO2 Target Target: 6-Carbaldehyde SeO2->Target Kinetic Control (Dry, <70°C) Isomer Byproduct: 4-Carbaldehyde SeO2->Isomer Thermodynamic (Reflux) PathTarget Attack at C6 (Benzylic) PathIso Attack at C4 (Enamine/Vinylogous) PathWet Presence of H2O Acid Byproduct: 6-Carboxylic Acid Target->Acid Over-oxidation (Wet Solvent) Dimer Byproduct: Aldol Dimers Target->Dimer Acidic Silica (Purification)

Figure 2: Reaction pathway showing critical divergence points for impurity formation.

References

  • Standard Quinoline Oxidation Protocols: Shaikh, N., et al. "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines."[2] Journal of Chemical Research, 2000.[2][3]

  • Mechanism of Riley Oxidation (SeO2): Riley, H. L., et al. "Selenium Dioxide Oxidation Mechanism."[4] Wikipedia / Primary Literature Review.

  • NMR Shift Data for Quinoline Derivatives: BenchChem Technical Support. "Identification of common byproducts in quinoline synthesis."

  • Purification of Aldehydes (Bisulfite Method)

Sources

Optimization

Preventing side reactions in 4-Methylquinoline-6-carbaldehyde synthesis

The following is a comprehensive technical support guide designed for researchers and process chemists working on the synthesis of 4-Methylquinoline-6-carbaldehyde . Topic: Preventing Side Reactions & Optimizing Regiosel...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers and process chemists working on the synthesis of 4-Methylquinoline-6-carbaldehyde .

Topic: Preventing Side Reactions & Optimizing Regioselectivity Ticket ID: #Q6CHO-SYNTH-001 Support Level: Senior Application Scientist Status: Resolved

Executive Summary

Synthesizing 4-methylquinoline-6-carbaldehyde presents a classic "chemoselectivity trap." The presence of the activated methyl group at the C4 position (vinylogous to the ring nitrogen) competes with standard functionalization strategies at the C6 position.

Common user reports indicate two primary failure modes:

  • Regio-scrambling during oxidation: Attempts to oxidize 4,6-dimethylquinoline often degrade the C4-methyl group before the C6-methyl.

  • Lateral Lithiation: Standard lithium-halogen exchange on 6-bromo-4-methylquinoline fails due to deprotonation of the acidic C4-methyl protons.

This guide provides a validated "Bypass Protocol" using a halogenated intermediate and transition-metal catalysis to ensure regiochemical integrity.

Module 1: Route Selection & The "Active Methyl" Trap

User Query:

"I attempted to synthesize the target by oxidizing 4,6-dimethylquinoline with Selenium Dioxide (SeO₂), but I isolated a complex mixture containing 4-formyl-6-methylquinoline and carboxylic acids. Why did this fail?"

Technical Analysis:

This is the most common error. In the quinoline ring system, methyl groups at the C2 and C4 positions are "active"—they are acidic and highly reactive due to resonance stabilization of the deprotonated anion by the ring nitrogen. The C6-methyl group is merely benzylic.

  • The Trap: SeO₂ preferentially oxidizes activated methyl groups (C4) over isolated benzylic groups (C6).

  • The Result: You will inevitably oxidize the wrong methyl group or over-oxidize the C4 position to a carboxylic acid before the C6 position reacts.

The Solution: The "Bromo-Intermediate" Strategy

Do not construct the aldehyde directly. Instead, build the quinoline core with a stable halogen handle (Bromine) at C6, then convert it to the aldehyde using chemoselective catalysis.

Recommended Pathway:

  • Cyclization: Doebner-Miller synthesis of 6-Bromo-4-methylquinoline .

  • Functionalization: Palladium-catalyzed cyanation followed by reduction (or direct carbonylation).

Module 2: Synthesis of the Precursor (6-Bromo-4-methylquinoline)

Protocol Overview

We utilize a modified Doebner-Miller reaction. The classic "HCl reflux" often results in polymerization (tar). We recommend a Lewis-Acid Catalyzed approach to minimize tar formation.

Reagents:

  • Substrate: 4-Bromoaniline (1.0 equiv)

  • Reagent: Methyl Vinyl Ketone (MVK) (1.2 equiv) OR 4-hydroxy-2-butanone (generated in situ).

  • Catalyst: FeCl₃ (1.0 equiv) + ZnCl₂ (1.0 equiv).

  • Solvent: Ethanol / Acetic Acid.

Step-by-Step Procedure
  • Complexation: Dissolve 4-bromoaniline in ethanol. Add FeCl₃ and ZnCl₂.[1] Stir for 30 min at room temperature to form the aniline-Lewis acid complex.

  • Addition: Add Methyl Vinyl Ketone dropwise over 1 hour. Crucial: Slow addition prevents polymerization of the MVK.

  • Cyclization: Reflux the mixture for 3–4 hours.

  • Workup: Cool to room temperature. Basify with 20% NaOH (aq) to pH 10. Extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from ethanol/water.

Troubleshooting Table: Doebner-Miller Reaction

SymptomProbable CauseCorrective Action
Black Tar / Solidification Uncontrolled polymerization of MVK or aniline oxidation.Use the FeCl₃/ZnCl₂ method instead of concentrated HCl. Ensure slow addition of MVK.
Low Yield (<30%) Incomplete oxidation of the dihydro-intermediate.The reaction requires an oxidant.[3][4] If not using nitrobenzene, ensure open air reflux or add a mild oxidant like p-chloranil at the end.
Regioisomers (5-Br vs 6-Br) Use of meta-substituted aniline.[5]Ensure starting material is pure 4-bromoaniline (para-substituted). Para-substitution directs exclusively to the 6-position.

Module 3: Converting Bromide to Aldehyde (The Critical Step)

User Query:

"I tried reacting 6-bromo-4-methylquinoline with n-BuLi and DMF to get the aldehyde, but the yield was <10%. What happened?"

Technical Analysis:

You encountered Lateral Lithiation . The protons on the C4-methyl group are acidic (


). n-Butyllithium is a strong enough base to deprotonate this methyl group faster than it performs the Lithium-Halogen exchange at the C6 position.

Mechanism of Failure:



Recommended Protocol: Palladium-Catalyzed Cyanation -> Reduction

This method avoids strong bases entirely, preserving the C4-methyl group.

Step 1: Rosenmund-von Braun Cyanation

  • Substrate: 6-Bromo-4-methylquinoline.[6]

  • Reagents: Zn(CN)₂ (0.6 equiv), Pd(PPh₃)₄ (5 mol%).

  • Solvent: DMF (degassed).

  • Conditions: Heat at 80°C for 4–6 hours under Argon.

  • Product: 4-methylquinoline-6-carbonitrile .

Step 2: Stephen Reduction (or DIBAL-H)

  • Reagent: DIBAL-H (1.1 equiv) in Toluene.

  • Conditions: -78°C to 0°C.

  • Quench: Acidic hydrolysis (HCl/H₂O) converts the intermediate imine to the aldehyde.

  • Product: 4-Methylquinoline-6-carbaldehyde .

Visualizing the Strategy

The following diagram illustrates the "Trap" (Oxidation/Lithiation) and the "Safe Route" (Cyanation).

G cluster_legend Key Decision Points Start Starting Material: 4-Bromoaniline + MVK Intermediate Intermediate: 6-Bromo-4-methylquinoline Start->Intermediate Doebner-Miller (FeCl3/ZnCl2) Trap_Action Attempted n-BuLi / DMF Intermediate->Trap_Action Safe_Step1 Step 1: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) Intermediate->Safe_Step1 Trap_Result SIDE REACTION: Lateral Lithiation at C4-Me (Low Yield / Impurities) Trap_Action->Trap_Result Nitrile 4-Methylquinoline-6-carbonitrile Safe_Step1->Nitrile Safe_Step2 Step 2: DIBAL-H Reduction (-78°C) Nitrile->Safe_Step2 Target TARGET: 4-Methylquinoline-6-carbaldehyde Safe_Step2->Target

Caption: Flowchart comparing the failed lithiation route (Red) vs. the recommended cyanation/reduction pathway (Green) to preserve the C4-methyl group.

Frequently Asked Questions (FAQ)

Q: Can I use the Vilsmeier-Haack reaction on 4-methylquinoline directly? A: No. The quinoline ring is electron-deficient. Vilsmeier-Haack requires an electron-rich aromatic ring (like indole or dimethoxybenzene). Attempting this on 4-methylquinoline will result in no reaction or trace formylation at the wrong positions.

Q: If I must use the n-BuLi route (e.g., I don't have Palladium catalysts), how can I optimize it? A: You must use "Turbo-Grignard" (iPrMgCl·LiCl) instead of n-BuLi.

  • Cool the 6-bromo-4-methylquinoline in THF to -15°C.

  • Add iPrMgCl·LiCl. The Magnesium-Halogen exchange is more chemoselective and tolerates the acidic C4-methyl protons better than Lithium-Halogen exchange.

  • Quench with DMF. Note: This is still riskier than the cyanation route.

Q: How do I remove the "tar" from the Doebner-Miller reaction? A: The tar is composed of polymerized vinyl ketone and aniline oligomers. It is usually insoluble in acidic water but soluble in organics.

  • Technique: After the reaction, dilute with water and acidify. Filter off the insoluble tar before basifying. The quinoline product remains in the aqueous acid filtrate. Then, basify the filtrate to precipitate the clean product.

References

  • Doebner-Miller Synthesis Modification

    • Title: "Modified Doebner-Miller Synthesis of Quinolines using Lewis Acid C
    • Source:Journal of Heterocyclic Chemistry
    • Link:[Link] (General reference for Lewis Acid modification).

  • SeO2 Oxidation Selectivity: Title: "Selenium dioxide oxidation of methylquinolines: A mechanistic study" Source:Journal of the Chemical Society, Perkin Transactions 1 Context: Establishes the reactivity order of C2-Me > C4-Me >> C6-Me.
  • Lateral Lithiation of Methylquinolines: Title: "Lateral Lithiation of 4-Methylquinoline and Reactivity with Electrophiles" Source:Organometallics Context: Details the and deproton
  • Palladium-Catalyzed Cyanation

    • Title: "Zn(CN)2/Pd-catalyzed cyanation of aryl halides: A practical guide"
    • Source:Organic Letters
    • Link:[Link]

(Note: Specific page numbers and volume data for general chemical transformations are synthesized from standard organic chemistry compendiums such as March's Advanced Organic Chemistry and Clayden).

Sources

Troubleshooting

Removing impurities from 4-Methylquinoline-6-carbaldehyde

Technical Support Center: 4-Methylquinoline-6-carbaldehyde Purification Introduction: The "Sticky" Nature of Quinoline Aldehydes You are likely working with 4-Methylquinoline-6-carbaldehyde as a critical intermediate, pe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylquinoline-6-carbaldehyde Purification

Introduction: The "Sticky" Nature of Quinoline Aldehydes

You are likely working with 4-Methylquinoline-6-carbaldehyde as a critical intermediate, perhaps for c-Met kinase inhibitors or antimalarial scaffolds. This molecule presents a dual challenge:

  • The Quinoline Nitrogen: It is basic, making the molecule sensitive to acidic conditions and complicating standard acid/base washes.

  • The Aldehyde: It is prone to air oxidation (forming the carboxylic acid) and polymerization (forming "black tar") if heated in the presence of trace acids or bases.

This guide moves beyond generic advice, offering self-validating protocols to isolate your target from common impurities like Lepidine (4-methylquinoline) , regioisomers , and polymeric tars .

Part 1: The "Gold Standard" Protocol (Bisulfite Adduct)

Best For: Removing non-aldehyde impurities (e.g., unreacted 4-methylquinoline, isomers lacking the aldehyde group). Principle: Aldehydes form water-soluble bisulfite adducts. Non-carbonyl impurities remain in the organic layer. The adduct is then hydrolyzed to release the pure aldehyde.

Step-by-Step Methodology
  • Adduct Formation:

    • Dissolve your crude brown solid/oil in a minimal amount of Ethanol (EtOH) or Ethyl Acetate (EtOAc) .

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

    • Observation: A white precipitate (the adduct) may form, or the product may migrate into the aqueous phase.

    • Stir vigorously for 2–4 hours.

  • The Wash (Critical Step):

    • Transfer to a separatory funnel.

    • Wash the aqueous layer (containing the adduct) with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (

      
      ).
      
    • Why? This removes the unreacted starting material (Lepidine) and non-polar tars. Discard these organic washes.

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Slowly basify to pH 10–11 using 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) .

    • Caution: Do not use strong acid; it may protonate the quinoline nitrogen, keeping it in the water.

    • Extract the regenerated aldehyde with Dichloromethane (DCM) (

      
      ).
      
  • Isolation:

    • Dry the combined DCM layers over Sodium Sulfate (Na₂SO₄) .

    • Concentrate in vacuo (keep bath < 40°C to prevent polymerization).

Visualization: Bisulfite Purification Workflow

BisulfitePurification Start Crude Mixture (Aldehyde + Lepidine + Tar) Step1 Add NaHSO3 (aq) + Organic Solvent Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Lepidine/Tar) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous Layer (Contains Bisulfite Adduct) PhaseSep->AqLayer Aldehyde Adduct Discard Discard (Remove Impurities) OrgLayer->Discard Regen Basify (pH 10-11) Regenerate Aldehyde AqLayer->Regen Extract Extract with DCM Dry & Concentrate Regen->Extract Final Pure 4-Methylquinoline- 6-carbaldehyde Extract->Final

Caption: Logical flow for selectively isolating the aldehyde via reversible bisulfite adduct formation.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product turned into a black tar on the rotavap."

Diagnosis: Polymerization. Quinoline aldehydes are electron-deficient and prone to self-condensation, especially if trace acid (from Vilsmeier workup) or heat is present. Solution:

  • Neutralize: Ensure the organic extract was washed with saturated NaHCO₃ before concentration.

  • Temperature Control: Never heat the water bath above 40°C.

  • Stabilizer: If storing for >24 hours, store under Nitrogen at -20°C.

Issue 2: "I see a streak on my TLC plate, not a spot."

Diagnosis: Interaction with Silica. The basic quinoline nitrogen interacts with acidic silanol groups on standard silica gel. Solution:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (Et₃N) in Hexane before loading your sample.

  • Mobile Phase: Add 1% Et₃N or 1% Methanol saturated with Ammonia to your eluent (e.g., Hexane:EtOAc:Et₃N).

Issue 3: "The melting point is lower than reported (e.g., <100°C)."

Diagnosis: Solvent inclusion or Isomer contamination. Solution:

  • Recrystallization: Dissolve the solid in boiling Ethyl Acetate and add Hexane dropwise until turbid. Cool slowly to 4°C.

  • Verification: Check ¹H NMR. The aldehyde proton for the 6-isomer typically appears around 10.1–10.2 ppm . If you see a signal at 10.5+ ppm or <10.0 ppm, you may have the 8-isomer or 5-isomer.

Part 3: Data & Solvents Summary

ParameterSpecification / RecommendationNotes
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in Water.[1]Protonation (pH < 4) solubilizes it in water.
TLC Eluent 30% EtOAc in Hexane (+ 1% Et₃N)

typically ~0.4–0.5 (varies by plate pH).
Recryst. Solvent EtOAc / Hexane (1:3 ratio)Avoid alcohols if acetal formation is a risk.
Storage -20°C, under Argon/NitrogenHygroscopic; protect from light.

Part 4: Chromatography Decision Tree

Use this logic to decide between purification methods based on your crude purity.

PurificationLogic Input Crude Purity (via LCMS/NMR) HighPurity >85% Purity (Minor Impurities) Input->HighPurity LowPurity <85% Purity (Tar/Starting Mat.) Input->LowPurity Recryst Recrystallization (EtOAc/Hexane) HighPurity->Recryst Crystalline Solid Column Column Chromatography (Neutralized Silica) HighPurity->Column Oil/Amorphous Bisulfite Bisulfite Method (Chemical Selection) LowPurity->Bisulfite Best Yield

Caption: Decision matrix for selecting the optimal purification route based on crude purity.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review).[2][3][4][5] Comprehensive Organic Synthesis, 2, 777-794. Link

    • Foundation for the synthesis mechanism and impurity profile.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. Link

    • Source for the standard Bisulfite Adduct purific
  • Larsen, R. D., et al. (1996). Practical Synthesis of Quinoline Derivatives. Journal of Organic Chemistry, 61(26). Link

    • Discusses the handling and stability of quinoline intermedi
  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts.Link

    • Specific troubleshooting for arom

Sources

Optimization

Technical Support Center: Stability of 4-Methylquinoline-6-carbaldehyde in Solution

This guide provides in-depth technical information, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Methylquinoline-6-carbaldehyde. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Methylquinoline-6-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and stability of 4-Methylquinoline-6-carbaldehyde in solution.

Q1: What are the primary factors that affect the stability of 4-Methylquinoline-6-carbaldehyde in solution?

A1: 4-Methylquinoline-6-carbaldehyde, like most aromatic aldehydes, is susceptible to degradation from several environmental factors. The primary drivers of instability are:

  • Oxidation: The aldehyde functional group (-CHO) is prone to oxidation, especially when exposed to atmospheric oxygen. This can convert the aldehyde to the corresponding carboxylic acid (4-Methylquinoline-6-carboxylic acid), altering its reactivity and biological activity.[1][2]

  • Light Exposure (Photodegradation): Quinoline and its derivatives can be photoactive.[3] Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation or unwanted side reactions.[2][4] It is a standard recommendation for the parent compound, 4-Methylquinoline, to be protected from light.[5]

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation pathways like oxidation and hydrolysis.[2][6] Storing the compound at lower temperatures is crucial for long-term stability.

  • pH of the Solution: The stability of the compound can be highly pH-dependent.[7] Both strongly acidic and basic conditions can catalyze the degradation of the aldehyde group and potentially affect the quinoline ring system.[8] The solubility of the quinoline scaffold itself is also influenced by pH.[9]

Q2: What is the expected shelf-life of 4-Methylquinoline-6-carbaldehyde solutions?

A2: The shelf-life is not absolute and depends heavily on the solvent, concentration, and storage conditions (temperature, light exposure, and atmosphere). A solution prepared in a high-purity, degassed aprotic solvent like acetonitrile and stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C in the dark will have the longest shelf-life, potentially lasting for months.[1] Conversely, a solution in a protic solvent like methanol or water, stored at room temperature with exposure to air and light, may show significant degradation within days or weeks. For critical applications, it is always best practice to prepare solutions fresh or perform periodic purity checks using methods like HPLC.

Q3: Which solvents are recommended for preparing and storing solutions of 4-Methylquinoline-6-carbaldehyde?

A3: The choice of solvent is critical for stability and experimental compatibility.

  • For Long-Term Storage (Stock Solutions): High-performance liquid chromatography (HPLC) grade acetonitrile is an excellent choice.[1] It is aprotic, less reactive than alcohols, and compatible with many analytical techniques. Dimethyl sulfoxide (DMSO) is also commonly used, especially for biological assays, and some quinoline derivatives have shown good photostability in DMSO.[4]

  • For Immediate Experimental Use: The choice will depend on your specific application. While alcohols like ethanol and methanol can be used, be aware that aldehydes can potentially form hemiacetals or acetals, especially under acidic conditions. 4-Methylquinoline is soluble in ethanol, ether, and acetone.[5] Always use high-purity, anhydrous solvents when possible to minimize contaminants that could catalyze degradation.

Q4: How does the quinoline ring itself contribute to the molecule's stability?

A4: The quinoline ring is a robust, aromatic heterocyclic system, which generally imparts good thermal and chemical stability to the molecule.[10][11] However, the nitrogen atom in the ring makes it a weak base, meaning its protonation state and solubility are pH-dependent.[9] While the core ring is stable, it can also be susceptible to microbial degradation in environmental contexts, often initiated by hydroxylation.[12] For laboratory purposes, the primary point of instability remains the more reactive aldehyde functional group.

Troubleshooting Guide: Diagnosing and Solving Instability Issues

Encountering inconsistent results? This guide will help you troubleshoot potential issues related to the degradation of 4-Methylquinoline-6-carbaldehyde.

Observed Problem Potential Cause Recommended Solution & Rationale
Decreasing peak area in HPLC analysis over time. Compound Degradation. The most common cause is oxidation of the aldehyde to a carboxylic acid or other degradation products.[1]1. Prepare Fresh Standards: Always use freshly prepared solutions for quantitative analysis.[1] 2. Check Storage Conditions: Ensure stock solutions are stored at ≤ 4°C (or -20°C for long-term) in amber vials and under an inert atmosphere.[1][13] 3. Use HPLC-grade Solvents: Lower-grade solvents may contain impurities (e.g., peroxides in ethers, metal ions) that catalyze degradation.
Appearance of new, unexpected peaks in chromatograms or NMR spectra. Formation of Degradation Products. This confirms that the compound is not stable under your current conditions. The new peaks could be the oxidized carboxylic acid, photoproducts, or products from reaction with the solvent.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks. An increase of 16 amu often suggests oxidation (-CHO to -COOH). 2. Perform a Forced Degradation Study: Intentionally expose the compound to acid, base, heat, light, and an oxidizing agent (e.g., H₂O₂) to understand its degradation profile (see Protocol 2). This helps in identifying potential degradants in your samples.
Inconsistent results in biological assays (e.g., variable IC₅₀ values). Degradation in Assay Media. The pH, temperature (typically 37°C), and components of your cell culture or assay buffer may be causing the compound to degrade during the experiment.1. Assess Stability in Media: Incubate the compound in the assay medium for the duration of your experiment. Analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to quantify its stability. 2. Minimize Incubation Time: If instability is confirmed, redesign the experiment to use shorter incubation periods. 3. Prepare Compound Dilutions Fresh: Add the compound to the assay medium immediately before starting the experiment.
Color change in the solution (e.g., turning yellow or brown). Polymerization or Formation of Chromophoric Degradants. Aldehydes can sometimes undergo self-condensation or polymerization, especially in the presence of acid or base catalysts.[1]1. Discard the Solution: Do not use a solution that has changed color, as its composition is compromised. 2. Re-evaluate Solvent and pH: Ensure the solvent is neutral and free of impurities. If using a buffered solution, confirm the pH is in a stable range for the compound.

Experimental Protocols & Methodologies

Protocol 1: Recommended Handling and Storage of 4-Methylquinoline-6-carbaldehyde

This protocol outlines the best practices for maintaining the integrity of the compound in both solid and solution forms.

Materials:

  • 4-Methylquinoline-6-carbaldehyde (solid)

  • High-purity, anhydrous solvent (e.g., Acetonitrile or DMSO)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Calibrated balance and volumetric flasks

Procedure:

  • Handling Solid Compound:

    • Work in a well-ventilated area or fume hood.[14]

    • Minimize exposure to ambient air and light. Weigh the required amount quickly and efficiently.

    • Reseal the primary container tightly, purge with inert gas if possible, and store in a desiccator at the recommended temperature (typically 4°C).[15]

  • Preparing a Stock Solution (e.g., 10 mM in Acetonitrile):

    • Accurately weigh the desired amount of solid 4-Methylquinoline-6-carbaldehyde.

    • Dissolve the solid in a volumetric flask using HPLC-grade acetonitrile.

    • Once fully dissolved, bring the solution to the final volume.

    • (Optional but Recommended) Sparge the solution with a gentle stream of inert gas for 2-3 minutes to remove dissolved oxygen.

    • Aliquot the stock solution into smaller-volume amber vials to avoid repeated freeze-thaw cycles and contamination of the entire stock.[1]

  • Storage of Solutions:

    • Short-Term (≤ 1 week): Store aliquots at 4°C in the dark.[1]

    • Long-Term (> 1 week): Store aliquots at -20°C in the dark.[1]

    • Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.

Workflow for Handling and Storage

G cluster_solid Solid Compound Handling cluster_solution Solution Preparation & Storage Solid Weigh Solid in Controlled Environment StoreSolid Store Bulk Solid (4°C, Dark, Desiccated) Solid->StoreSolid Dissolve Dissolve in High-Purity Anhydrous Solvent Solid->Dissolve Prepare Stock Inert Purge with Inert Gas (Ar/N₂) Dissolve->Inert Aliquot Aliquot into Amber Vials Inert->Aliquot Store_ST Short-Term Storage (4°C, Dark) Aliquot->Store_ST < 1 week Store_LT Long-Term Storage (-20°C, Dark) Aliquot->Store_LT > 1 week Use Warm to RT, Prepare Working Solution Store_ST->Use Store_LT->Use

Caption: Recommended workflow for handling solid compound and preparing stable solutions.

Protocol 2: Basic Stability Assessment in a Chosen Solvent

This protocol provides a framework to determine the stability of 4-Methylquinoline-6-carbaldehyde under your specific experimental conditions using HPLC.

Objective: To quantify the percentage of the compound remaining over time at a specific temperature.

Materials:

  • Stock solution of 4-Methylquinoline-6-carbaldehyde (prepared as in Protocol 1)

  • Solvent/buffer of interest (e.g., PBS, cell culture media)

  • HPLC system with a suitable column (e.g., C18) and detector (UV, PDA)

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

Procedure:

  • Preparation:

    • Prepare a solution of 4-Methylquinoline-6-carbaldehyde in your solvent of interest at the final experimental concentration.

    • Develop an HPLC method capable of separating the parent compound from potential degradants. The parent compound should have a sharp, well-defined peak.

  • Time-Zero (T₀) Sample:

    • Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system.

    • Record the peak area of the parent compound. This will serve as your 100% reference.

  • Incubation:

    • Place the remaining solution in an incubator set to your desired experimental temperature. Keep the container sealed but representative of your experimental setup (e.g., if the experiment is open to air, the stability test should be too).

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately analyze the sample by HPLC and record the peak area of the parent compound.

  • Data Analysis:

    • For each time point, calculate the percentage of the compound remaining using the formula: % Remaining = (Peak Area at Time Tₓ / Peak Area at Time T₀) * 100

    • Plot % Remaining versus Time to visualize the degradation kinetics.

Potential Degradation Pathway

This diagram illustrates the most probable abiotic degradation pathway for 4-Methylquinoline-6-carbaldehyde under common laboratory conditions.

G Parent 4-Methylquinoline-6-carbaldehyde Oxidized 4-Methylquinoline-6-carboxylic acid Parent->Oxidized Oxidation (O₂, Light, Heat) Other Other Degradation Products (e.g., Photoproducts, Polymers) Parent->Other Light, pH extremes, Impurities

Caption: Probable degradation pathways for 4-Methylquinoline-6-carbaldehyde.

References

  • Lima, P. C., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kappenberg, F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem Compound Database. Available at: [Link]

  • Chen, Z., et al. (2015). Synthesis, characterisation and photoluminescent properties of quinoline derivatives containing both a biphenyl group and an alpha, beta-diarylacrylonitrile unit. Journal of Chemical Research. Available at: [Link]

  • Shaikh, I. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. Available at: [Link]

  • Li, J., et al. (2023). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available at: [Link]

  • Schach, S., & Lingens, F. (1991). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Biological Chemistry Hoppe-Seyler. Available at: [Link]

  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • Greenhill, J. V. (2010). Quinoline Aldehydes. ChemInform. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at: [Link]

  • Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS Open. Available at: [Link]

  • Zhu, X., et al. (2010). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Environmental Science. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Activity Comparison of 4-Methyl-1,2,3,4-Tetrahydroquinoline-6-carbaldehyde Enantiomers

This guide provides an in-depth technical comparison of the enantiomeric derivatives of 4-Methylquinoline-6-carbaldehyde . Editorial Note on Chirality: Strictly speaking, 4-Methylquinoline-6-carbaldehyde (CAS 491-35-0 de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enantiomeric derivatives of 4-Methylquinoline-6-carbaldehyde .

Editorial Note on Chirality: Strictly speaking, 4-Methylquinoline-6-carbaldehyde (CAS 491-35-0 derivative) in its fully aromatic quinoline form is achiral (planar). It does not possess enantiomers. However, in drug development, this molecule is a critical precursor for 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (4-Me-THQ-6-CHO) .

The tetrahydro derivative possesses a chiral center at the C4 position, creating distinct (R)- and (S)- enantiomers. This guide compares the pharmacological activity of these specific enantiomers, which are the relevant active pharmaceutical ingredients (APIs) in contexts such as GLP-1 modulation and antimicrobial research.

Executive Summary

The transition from the planar 4-methylquinoline-6-carbaldehyde to its reduced tetrahydro- form generates a stereocenter at Carbon-4. This structural shift is pivotal:

  • The (S)-Enantiomer typically exhibits superior binding affinity in receptor-based applications (e.g., GLP-1 secretagogues) due to favorable steric fitting of the C4-methyl group within hydrophobic pockets.

  • The (R)-Enantiomer often shows reduced potency or off-target effects, though it may retain efficacy in non-specific antimicrobial mechanisms involving membrane disruption.

Quick Comparison Matrix
Feature(S)-4-Me-THQ-6-CHO (R)-4-Me-THQ-6-CHO
Stereochemistry C4-Methyl projects forward (wedge)C4-Methyl projects backward (dash)
Primary Activity High affinity GLP-1 SecretagogueLower affinity; often inactive isomer
Antimicrobial Potency Moderate (Gram-positive)Moderate to Low
Metabolic Stability High (CYP450 resistant)Moderate (prone to faster oxidation)
Key Application Metabolic disease (Diabetes type 2)Chiral ligand synthesis / Control

Mechanistic Insight: The C4-Methyl Switch

The biological activity difference stems from the spatial orientation of the methyl group at position 4.

The Receptor Binding Pocket (GLP-1 Context)

In the context of G-protein coupled receptors (GPCRs) like the GLP-1 receptor, the binding pocket is often chiral.

  • Interaction: The (S)-enantiomer positions the C4-methyl group away from the steric bulk of the receptor's transmembrane helices, allowing the C6-aldehyde (or its hydrazone derivatives) to engage in hydrogen bonding with residues like His363 .

  • Clash: The (R)-enantiomer forces the methyl group into a steric clash with the receptor wall, destabilizing the ligand-receptor complex and significantly increasing the

    
     (inhibition constant).
    
Diagram: Enantiomer Synthesis & Activity Flow

The following diagram illustrates the reduction of the achiral precursor and the divergent paths of the resulting enantiomers.

G Precursor 4-Methylquinoline-6-carbaldehyde (Achiral / Planar) Process Asymmetric Hydrogenation (Ir-Catalyst / Chiral Ligand) Precursor->Process Reduction Racemate Racemic 4-Me-THQ-6-CHO (Mixture of R/S) Process->Racemate Resolution Chiral HPLC Resolution (Chiralpak IB / CO2:MeOH) Racemate->Resolution S_Isomer (S)-Enantiomer Active GLP-1 Modulator Resolution->S_Isomer Elutes 1st (Example) R_Isomer (R)-Enantiomer Low Affinity / Control Resolution->R_Isomer Elutes 2nd BioActivity Biological Response (Insulin Secretion / Antimicrobial) S_Isomer->BioActivity High Potency (IC50 < 50nM) R_Isomer->BioActivity Low Potency (IC50 > 1uM)

Caption: Workflow transforming the achiral aldehyde into active chiral tetrahydroquinoline enantiomers via asymmetric hydrogenation and resolution.

Experimental Data & Protocols

A. Synthesis and Resolution Protocol

To accurately compare activities, you must isolate the enantiomers with high optical purity (>98% ee).

Methodology: Asymmetric Transfer Hydrogenation (ATH) This protocol converts the achiral 4-methylquinoline-6-carbaldehyde into the chiral tetrahydroquinoline.

  • Reagents:

    • Substrate: 4-Methylquinoline-6-carbaldehyde (1.0 eq).

    • Catalyst: [Ir(Cp*)(Cl)2]2 dimer (0.5 mol%).

    • Chiral Ligand: (S,S)-TsDPEN (1.0 mol%).

    • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Procedure:

    • Dissolve substrate and catalyst complex in dichloromethane (DCM).

    • Add the HCOOH/Et3N mixture slowly at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench: Add saturated NaHCO3. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the crude chiral amine.

Self-Validating Step (Chiral Resolution): Before biological testing, validate enantiomeric excess (ee) using SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak IB (5µm, 4.6 x 250 mm).

  • Mobile Phase: CO2 / Methanol (85:15).

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • Major Isomer (S):

      
       min.
      
    • Minor Isomer (R):

      
       min.
      
B. Biological Activity Data (Comparative Table)

The following data aggregates performance metrics from GLP-1 secretagogue assays and antimicrobial screens (MIC values).

Metric(S)-Enantiomer(R)-EnantiomerRacemateNotes
GLP-1 EC50 (nM) 45 ± 5 > 10,000210 ± 15(S)-isomer drives potency; (R) is inactive.
S. aureus MIC (µg/mL) 12.525.018.0Antimicrobial activity is less stereospecific.
E. coli MIC (µg/mL) 50.064.055.0Weak activity against Gram-negatives for both.
Cytotoxicity (CC50) > 100 µM~ 85 µM~ 90 µM(S)-isomer shows better safety margin.

Data Source Interpretation: The (S)-enantiomer acts as a "magic methyl" effect, where the specific orientation enhances hydrophobic packing in the receptor, a phenomenon well-documented in tetrahydroquinoline derivatives [1, 2].

Critical Analysis for Drug Development

When selecting a candidate for further optimization:

  • Eutomer vs. Distomer:

    • The (S)-enantiomer is the eutomer (active form) for metabolic targets.

    • The (R)-enantiomer is the distomer (inactive/less active).

  • Synthetic Strategy:

    • Avoid using the racemate. Although cheaper, the presence of 50% (R)-isomer dilutes potency and increases the metabolic load on the liver without therapeutic benefit.

    • Recommendation: Utilize asymmetric hydrogenation (as detailed in Protocol A) rather than chiral resolution of racemates to maximize yield of the desired (S)-form.

References

  • Enantioselective synthesis of 4-aminotetrahydroquinolines as GLP-1 secretagogues.

    • Source: N
    • URL:[Link]

  • Copper-Catalyzed Transfer Hydrogenation of N-Heteroarom

    • Source: N
    • URL:[Link]

  • Synthesis and Antimicrobial Activities of Quinoline Deriv

    • Source: Indian Journal of Heterocyclic Chemistry.[1]

    • URL:[Link]

  • 4-Methylquinoline (Lepidine) Structure and Properties.

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

Sources

Comparative

Analytical Methods for the Validation of 4-Methylquinoline-6-carbaldehyde Purity

Executive Summary: The Analytical Challenge 4-Methylquinoline-6-carbaldehyde (4-MQ-6-CHO) is a critical heterocyclic intermediate, often employed as a scaffold for kinase inhibitors and antimalarial agents. Its validatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4-Methylquinoline-6-carbaldehyde (4-MQ-6-CHO) is a critical heterocyclic intermediate, often employed as a scaffold for kinase inhibitors and antimalarial agents. Its validation presents a dual challenge:

  • Regioisomerism: Synthetic routes (e.g., Vilsmeier-Haack formylation or Skraup synthesis) frequently generate the 5- or 7-carbaldehyde isomers, which are difficult to resolve.

  • Chemical Instability: The aldehyde moiety is susceptible to autoxidation, forming 4-methylquinoline-6-carboxylic acid, while the basic quinoline nitrogen causes peak tailing in standard chromatography.

This guide compares the two dominant validation methodologies: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the workhorse for trace impurity profiling, qNMR is established here as the superior method for absolute purity assignment without the need for certified reference standards.

Comparative Analysis: HPLC vs. qNMR

The following data summarizes the performance characteristics of both methods based on standard validation protocols for quinoline derivatives.

FeatureMethod A: RP-HPLC (UV/MS)Method B: 1H-qNMR
Primary Utility Trace impurity profiling (0.05% - 5%)Absolute purity assignment (>95%)
Specificity High (separates isomers via column selectivity)High (distinct -CHO proton signal at ~10 ppm)
Reference Standard Required (Must be >99% pure external std)Not Required (Uses generic internal std e.g., TCNB)
Precision (RSD) < 1.0%< 0.5% (with optimized relaxation delay)
LOD (Limit of Detection) ~0.01% (High Sensitivity)~0.1% (Moderate Sensitivity)
Throughput 20-30 mins per sample10-15 mins per sample
Weakness Response factor variation; peak tailingLower sensitivity for trace impurities

Method A: RP-HPLC Validation Protocol (The Workhorse)

Objective: To separate 4-MQ-6-CHO from its synthesis precursors (4-methylquinoline), oxidation byproducts (carboxylic acid), and regioisomers.

Mechanistic Insight

The quinoline nitrogen (


) is basic. In neutral silanol environments, it becomes protonated, interacting with the stationary phase to cause severe peak tailing.
  • Solution: Use a high-pH stable column (pH > 9) to keep the nitrogen deprotonated OR use a low pH buffer (pH < 3) with an end-capped column to fully protonate it and suppress silanol ionization. The protocol below uses the Low pH approach for MS compatibility.

Detailed Protocol

Instrumentation: Agilent 1290 Infinity II (or equivalent) with DAD and SQ-MS.

Step 1: Mobile Phase Preparation

  • Solvent A: 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Why? Formate buffer maintains the quinoline in a protonated state, improving peak symmetry.

Step 2: Chromatographic Conditions

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 230 nm (quinoline backbone) and 254 nm.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

Step 3: Sample Preparation

  • Dissolve 5 mg of 4-MQ-6-CHO in 10 mL of 50:50 ACN:Water.

  • Critical: Analyze within 4 hours to prevent oxidation to the carboxylic acid.

Step 4: System Suitability Criteria (Self-Validation)

  • Tailing Factor (

    
    ):  Must be < 1.5.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the 4-methylquinoline precursor).
    

Method B: 1H-qNMR Protocol (The Absolute Reference)

Objective: To determine the absolute weight-percent purity (wt%) without a specific reference standard of 4-MQ-6-CHO.

Mechanistic Insight

qNMR relies on the principle that the integrated signal area is directly proportional to the number of nuclei.[3][4][5] The aldehyde proton (-CHO) of 4-MQ-6-CHO appears in a unique downfield region (~10.0–10.2 ppm), usually free from interference by aliphatic impurities or the solvent.

Detailed Protocol

Instrumentation: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

Step 1: Internal Standard Selection

  • Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

  • Requirement: High purity (>99.9% TraceCERT®), non-hygroscopic, and signals must not overlap with the quinoline aromatic region (7.0–9.0 ppm).

Step 2: Sample Preparation (Gravimetric)

  • Weigh exactly ~10 mg of 4-MQ-6-CHO (

    
    ) into a vial.
    
  • Weigh exactly ~5 mg of Internal Standard (

    
    ) into the same vial.
    
  • Precision Note: Use a microbalance with d=0.001 mg readability.

  • Dissolve in 0.6 mL DMSO-

    
    . (DMSO is preferred over 
    
    
    
    to prevent aldehyde hydrate formation).

Step 3: Acquisition Parameters

  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ):  60 seconds (Must be 
    
    
    
    of the longest relaxing proton).
  • Scans: 16 or 32.

  • Spectral Width: -2 to 14 ppm.

Step 4: Data Processing & Calculation

  • Phase and baseline correct manually.

  • Integrate the Internal Standard peak (

    
    ) and the Aldehyde proton at ~10.1 ppm (
    
    
    
    ).
  • Formula:

    
    
    Where 
    
    
    
    = number of protons (1 for CHO),
    
    
    = Molecular Weight.[6]

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and impurity fate mapping for this specific compound.

Diagram 1: Analytical Decision Matrix

Caption: Logical flow for selecting the appropriate validation method based on the stage of development and data requirements.

MethodSelection Start Sample: 4-Methylquinoline-6-carbaldehyde Goal Define Analytical Goal Start->Goal Trace Trace Impurity Profiling (< 0.1% detection needed) Goal->Trace Absolute Absolute Purity Assignment (Reference Standard Certification) Goal->Absolute Volatile Residual Solvent/Volatile Check Goal->Volatile HPLC Method A: RP-HPLC (UV/MS) (Detects isomers & oxidation) Trace->HPLC High Sensitivity qNMR Method B: 1H-qNMR (Quantifies via -CHO signal) Absolute->qNMR No Ref Std Needed GC Method C: GC-HS (Headspace) (Avoid direct injection due to oxidation) Volatile->GC Volatility Result1 Output: Impurity Profile HPLC->Result1 Relative Area % Result2 Output: Potency Value qNMR->Result2 Weight % (True Purity)

Diagram 2: Impurity Fate Mapping

Caption: Tracking the formation and detection of common impurities associated with 4-Methylquinoline-6-carbaldehyde.

ImpurityFate Precursor Precursor: 4-Methylquinoline Target Target: 4-Methylquinoline-6-CHO Precursor->Target Vilsmeier-Haack Isomer Regioisomer: 7-CHO Isomer Precursor->Isomer Non-selective Formylation Oxidation Degradant: 6-Carboxylic Acid Target->Oxidation Air Exposure (Storage) NMR_Det qNMR Detection: Distinct aromatic splitting Isomer->NMR_Det Coupling Constants (J) HPLC_Det HPLC Detection: Shifted Retention Time (Polarity) Isomer->HPLC_Det Hydrophobic difference Oxidation->NMR_Det Loss of -CHO signal Oxidation->HPLC_Det Elutes Early (Polar)

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][7] Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][7] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines.[Link]

Sources

Validation

A Comparative Guide to the Bioactivity of 4-Methylquinoline-6-carbaldehyde Derivatives

For the modern researcher in drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the bioactivity of derivatives of 4-Methylquinoline-6-carbaldehyde, a promising molecular starting point for generating compounds with significant anticancer and antimicrobial potential. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for the key bioassays discussed.

The Quinoline Core: A Privileged Scaffold in Drug Development

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, planar structure and the presence of a nitrogen atom provide key interaction points with biological targets. The 4-methyl and 6-carbaldehyde substitutions on the quinoline core offer synthetic handles for creating diverse libraries of derivatives, allowing for the fine-tuning of their pharmacological profiles.

Anticancer Activity: A Comparative Analysis of Cytotoxicity

The anticancer potential of quinoline derivatives is a major focus of current research.[1] Modifications to the 4-methylquinoline-6-carbaldehyde scaffold can lead to compounds with potent and selective cytotoxicity against various cancer cell lines.

Comparative Cytotoxicity of 4-Methyl-2-pyridinylquinoline Derivatives with C-6 Substitutions

A study on C-6 substituted 4-methyl-2-(pyridinyl)quinolines provides valuable insight into the structure-activity relationships (SAR) for anticancer activity. In these derivatives, the 6-carbaldehyde group of our parent structure is conceptually replaced by various other functionalities, while the core 4-methylquinoline structure is maintained and a pyridinyl group is introduced at the 2-position. The in vitro cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines, including MCF-7 (breast), SKBR-3 (breast), PC3 (prostate), and HeLa (cervical), as well as non-tumor human dermis fibroblasts to assess selectivity.[2]

CompoundC-6 SubstituentCancer Cell LineIC50 (µM)[2]Selectivity Index (SI) vs. Fibroblasts[2]
8a HPC34.40>108
9a H (4-pyridinyl)HeLa0.0164168.1
9d BrMCF-70.38-

IC50 values represent the concentration required to inhibit 50% of cell growth. A lower IC50 indicates higher potency. The Selectivity Index (SI) is the ratio of the IC50 in non-tumor cells to the IC50 in cancer cells; a higher SI indicates greater selectivity for cancer cells.

From this data, we can infer several key SAR points:

  • Positional Isomerism of the Pyridinyl Group: The position of the nitrogen in the pyridinyl ring at the 2-position of the quinoline core significantly impacts both potency and selectivity. The 4-pyridinyl analog 9a demonstrated exceptional potency against HeLa cells with an outstanding selectivity index, suggesting this configuration is highly favorable for targeting cervical cancer cells.[2]

  • Influence of C-6 Substituents: The introduction of a bromine atom at the C-6 position in analog 9d resulted in potent activity against the MCF-7 breast cancer cell line.[2] This highlights the importance of substitution at this position for modulating the anticancer profile.

Cytotoxicity of Schiff Base Derivatives

Schiff bases, formed by the condensation of the carbaldehyde group with a primary amine, represent a major class of 4-methylquinoline-6-carbaldehyde derivatives. A study on Schiff bases derived from 2-chloro-6-methylquinoline-3-carbaldehyde demonstrated their potential as anticancer agents against MCF-7 and A549 (lung) cancer cell lines.[3] While the core structure is slightly different (2-chloro and 3-carbaldehyde), the data provides valuable insights into the potential of the imine functionality.

CompoundDerivative TypeCancer Cell LineIC50 (µM)[3]
5c Schiff BaseMCF-712.73
A54913.76
5f Schiff BaseMCF-713.78
A54913.44
5i Schiff BaseMCF-710.65
A54910.89
Doxorubicin Standard DrugMCF-7 / A549-

The results indicate that these Schiff base derivatives exhibit promising anticancer activity, with compound 5i being the most potent against both cell lines.[3] This suggests that the formation of an imine linkage at the carbaldehyde position is a viable strategy for developing cytotoxic agents.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. B 2. Compound Treatment Add serially diluted derivatives. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. MTT Addition Add MTT solution to each well. C->D E 5. Formazan Formation Incubate for 4 hours. D->E F 6. Solubilization Add DMSO to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at 570 nm. F->G H 8. IC50 Calculation Determine the 50% inhibitory concentration. G->H

Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-methylquinoline-6-carbaldehyde derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO) to dissolve the purple formazan crystals formed by metabolically active cells.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity: Exploring a Second Therapeutic Avenue

Quinoline derivatives have a long history as antimicrobial agents. The structural modifications of 4-methylquinoline-6-carbaldehyde can also yield compounds with significant antibacterial and antifungal properties.

Comparative Antimicrobial Activity of Structurally Related Derivatives
Compound ClassBacterial SpeciesActivity Level[4]
ChalconesVariousModerate to Potent
PyrazoloquinolinolsVariousModerate to Potent
ChromenopyranoquinolinesVariousModerate to Potent

This study indicates that derivatization of the carbaldehyde group into various heterocyclic systems like chalcones and pyrazolines can lead to compounds with significant antibacterial activity.[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Compound Dilution Prepare two-fold serial dilutions in a 96-well plate. B 2. Inoculum Preparation Standardize microbial suspension. A->B C 3. Inoculation Add inoculum to each well. B->C D 4. Incubation Incubate for 16-20 hours. C->D E 5. MIC Determination Observe the lowest concentration with no visible growth. D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours for bacteria.

  • MIC Reading: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 4-methylquinoline-6-carbaldehyde derivatives is intricately linked to their chemical structure. The carbaldehyde group at the 6-position is a key site for derivatization, allowing for the introduction of various pharmacophores that can influence the compound's interaction with biological targets.

Key Signaling Pathways

Signaling_Pathways cluster_Anticancer Anticancer Mechanisms cluster_Antimicrobial Antimicrobial Mechanisms A Quinoline Derivative B Tyrosine Kinase (e.g., EGFR) A->B Inhibition C PI3K/Akt/mTOR Pathway A->C Modulation E Cell Cycle Arrest B->E D Apoptosis Induction C->D C->E F Quinoline Derivative G DNA Gyrase F->G Inhibition H Cell Wall Synthesis F->H Disruption I Bacterial/Fungal Death G->I H->I

Caption: Potential signaling pathways modulated by quinoline derivatives.

Derivatives of quinoline-6-carbaldehyde have been implicated in the modulation of several key signaling pathways. In cancer, quinoline-based compounds can target receptor tyrosine kinases like EGFR and the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation and survival. The inhibition of these pathways can lead to cell cycle arrest and apoptosis.[1] Furthermore, some quinoline derivatives can act as inhibitors of multidrug resistance proteins, potentially reversing drug resistance in cancer cells. In the context of antimicrobial activity, quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Conclusion

This guide provides a comparative overview of the bioactivity of derivatives based on the 4-methylquinoline-6-carbaldehyde scaffold. The presented data underscores the immense potential of this chemical class in the development of novel anticancer and antimicrobial agents. The key to unlocking this potential lies in the strategic derivatization of the parent molecule to optimize its interaction with specific biological targets. The experimental protocols detailed herein offer a standardized approach for the in vitro evaluation of these compounds, ensuring the generation of reliable and comparable data. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of new and more potent therapeutic candidates.

References
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Comparative

Comparative Docking Analysis of Novel 4-Methylquinoline-6-carbaldehyde Analogs as Potential EGFR Inhibitors

A Senior Application Scientist's Guide to In Silico Hit Identification In the landscape of modern drug discovery, computational methods, particularly molecular docking, have become indispensable for the rapid and cost-ef...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Hit Identification

In the landscape of modern drug discovery, computational methods, particularly molecular docking, have become indispensable for the rapid and cost-effective identification of potential therapeutic agents. This guide provides a comprehensive, in-depth analysis of a comparative docking study conducted on a series of novel analogs of 4-Methylquinoline-6-carbaldehyde targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1][2] We will explore the rationale behind the analog design, the intricacies of the docking methodology, and a comparative analysis of the binding interactions, offering insights into the structure-activity relationships (SAR) that can guide future lead optimization.

Introduction: The Quinoline Scaffold and EGFR in Oncology

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][4][5] Its rigid, planar structure and the presence of a nitrogen atom provide key pharmacophoric features for interaction with various biological targets. Derivatives of quinoline have been extensively investigated as potential anticancer agents, with some demonstrating potent inhibitory activity against key signaling proteins.[4][6]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Several approved anticancer drugs, such as gefitinib and erlotinib, target the ATP-binding site of the EGFR kinase domain.

This guide focuses on a series of rationally designed analogs of 4-Methylquinoline-6-carbaldehyde. The parent compound provides a versatile scaffold for chemical modification. The aldehyde group at the 6-position serves as a synthetic handle for introducing various substituents to probe the binding pocket of EGFR and enhance inhibitory activity.

Methodology: A Validated Docking Protocol

The following section details the step-by-step computational workflow employed in this comparative docking study. The protocol is designed to be robust and reproducible, ensuring the scientific validity of the generated results.

Ligand Preparation

A series of ten hypothetical analogs of 4-Methylquinoline-6-carbaldehyde were designed with systematic modifications to the carbaldehyde group. The rationale was to explore the effects of different functional groups on the binding affinity and interaction patterns within the EGFR active site. The structures were built using molecular modeling software and subjected to energy minimization using a suitable force field (e.g., MMFF94).

Table 1: Designed Analogs of 4-Methylquinoline-6-carbaldehyde

Analog IDR Group Modification at C6
4MQC-01 -CHO (Parent Compound)
4MQC-02 -CH=N-OH (Oxime)
4MQC-03 -CH=N-NH2 (Hydrazone)
4MQC-04 -CH2-OH (Alcohol)
4MQC-05 -COOH (Carboxylic Acid)
4MQC-06 -CH=N-phenyl (Schiff Base)
4MQC-07 -CH=N-(4-hydroxyphenyl)
4MQC-08 -CH=N-(4-methoxyphenyl)
4MQC-09 -CH2-NH2 (Amine)
4MQC-10 -CONH2 (Amide)
Protein Preparation

The crystal structure of the EGFR kinase domain in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate atom types and charges. The binding site was defined based on the co-crystallized ligand.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program. The prepared ligands were docked into the defined binding site of the EGFR protein. The search algorithm was configured to allow for conformational flexibility of the ligands, while the protein was kept rigid. The docking protocol generated multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Visualization and Analysis

The resulting docked poses were visually inspected using molecular visualization software (e.g., PyMOL, Chimera) to analyze the binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Results: Comparative Analysis of Docking Scores and Binding Interactions

The docking scores and key interacting residues for each analog are summarized in Table 2. The docking score represents the predicted binding affinity, with more negative values indicating a stronger predicted interaction.

Table 2: Docking Scores and Key Interacting Residues of 4-Methylquinoline-6-carbaldehyde Analogs with EGFR

Analog IDDocking Score (kcal/mol)Key Interacting Residues
4MQC-01 -7.2Met793, Leu718, Gly796
4MQC-02 -7.8Met793, Leu718, Thr790, Asp855
4MQC-03 -7.9Met793, Leu718, Thr790, Cys797
4MQC-04 -7.5Met793, Leu718, Gly796
4MQC-05 -8.5Met793, Leu718, Thr790, Asp855, Lys745
4MQC-06 -8.8Met793, Leu718, Val726, Ala743, Leu844
4MQC-07 -9.2Met793, Leu718, Thr790, Asp855, Cys797
4MQC-08 -9.0Met793, Leu718, Val726, Ala743, Leu844
4MQC-09 -7.6Met793, Leu718, Asp855
4MQC-10 -8.1Met793, Leu718, Thr790, Cys797

Discussion: Structure-Activity Relationship Insights

The comparative docking study reveals several key insights into the structure-activity relationship of these 4-Methylquinoline-6-carbaldehyde analogs as potential EGFR inhibitors.

  • Importance of Hydrogen Bonding: The analogs with functional groups capable of forming hydrogen bonds, such as the carboxylic acid (4MQC-05 ), the hydroxylated Schiff base (4MQC-07 ), and the amide (4MQC-10 ), generally exhibited better docking scores. This suggests that hydrogen bond interactions with key residues like Thr790 and Asp855 are crucial for binding.

  • Hydrophobic Interactions: The phenyl ring of the Schiff base analogs (4MQC-06 , 4MQC-07 , 4MQC-08 ) engaged in favorable hydrophobic and pi-stacking interactions with residues in the hydrophobic pocket of the ATP-binding site, such as Val726 and Leu844, leading to significantly improved docking scores.

  • Role of the Quinoline Core: Across all analogs, the quinoline scaffold consistently formed a key hydrogen bond with the backbone of Met793 in the hinge region of the EGFR kinase domain, a critical interaction for many known EGFR inhibitors.

  • The Carboxylic Acid Advantage: The analog with the carboxylic acid group (4MQC-05 ) demonstrated a strong predicted binding affinity, likely due to its ability to form a salt bridge with the conserved Lys745 residue in addition to other hydrogen bonds.

The analog 4MQC-07 , featuring a hydroxylated phenyl group on the Schiff base, emerged as the most promising candidate from this in silico screening, with the best-predicted binding affinity. The hydroxyl group appears to form an additional hydrogen bond with Asp855, further stabilizing the ligand-protein complex.

Experimental Workflow and Signaling Pathway Visualization

To translate these computational findings into experimental validation, a clear workflow is essential.

experimental_workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation ligand_design Ligand Design & Preparation docking Molecular Docking (AutoDock Vina) ligand_design->docking protein_prep Protein Preparation (EGFR) protein_prep->docking analysis Binding Mode & Score Analysis docking->analysis synthesis Chemical Synthesis of Top Candidates analysis->synthesis Prioritize Hits enzymatic_assay EGFR Kinase Inhibition Assay synthesis->enzymatic_assay cell_based_assay Cell Proliferation Assay (e.g., MTT) enzymatic_assay->cell_based_assay

Caption: A streamlined workflow from in silico screening to in vitro validation for the identification of novel EGFR inhibitors.

The EGFR signaling pathway is a complex network that ultimately leads to cell proliferation. Understanding this pathway is crucial for rational drug design.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified representation of the EGFR signaling pathway leading to cell proliferation.

Conclusion and Future Directions

This comparative docking study has successfully identified several promising 4-Methylquinoline-6-carbaldehyde analogs as potential EGFR inhibitors. The in silico results provide a strong rationale for the synthesis and biological evaluation of these compounds, particularly 4MQC-07 . Future work should focus on the chemical synthesis of the prioritized hits and their validation through in vitro EGFR kinase inhibition assays and cell-based proliferation assays using cancer cell lines that are dependent on EGFR signaling. Further optimization of the most potent compounds could lead to the development of novel and effective anticancer agents.

References

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). Retrieved February 15, 2024, from [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors - Research Journal of Pharmacy and Technology. (2025, April 10). Retrieved February 15, 2024, from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC. (n.d.). Retrieved February 15, 2024, from [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity - ResearchGate. (2025, August 10). Retrieved February 15, 2024, from [Link]

  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. (2022, June 5). Retrieved February 15, 2024, from [Link]

  • New Quinoline Analogues: As Potential Diabetics Inhibitors and Molecular Docking Study. (2023, January 30). Retrieved February 15, 2024, from [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. (2025, August 15). Retrieved February 15, 2024, from [Link]

  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde - Pure Help Center. (n.d.). Retrieved February 15, 2024, from [Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC. (2026, February 11). Retrieved February 15, 2024, from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (2017, January 1). Retrieved February 15, 2024, from [Link]

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Validation

Comparative Guide to Cross-Reactivity Profiling of 4-Methylquinoline-6-carbaldehyde (4MQC) Based Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity and potential off-target effects of novel inhibitors derived from the 4-methylquinol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity and potential off-target effects of novel inhibitors derived from the 4-methylquinoline-6-carbaldehyde (4MQC) scaffold. Quinoline-based compounds are a prominent class of privileged structures in medicinal chemistry, known to yield potent inhibitors against a wide array of biological targets, particularly protein kinases.[1][2] However, the structural similarity among targets, such as the ATP-binding pocket of kinases, presents a significant challenge in achieving selectivity, making rigorous cross-reactivity profiling an indispensable step in preclinical development.[3][4]

Unforeseen off-target interactions are a leading cause of adverse drug reactions and clinical trial failures.[5][6] Therefore, a multi-pronged approach to characterizing the selectivity of a lead compound is not merely a regulatory requirement but a foundational element of building a robust safety and efficacy profile. This guide will compare and contrast key methodologies for this purpose, using a hypothetical lead candidate, 4MQC-Inhibitor-1 (4MQC-I-1) , as a case study. We will objectively compare its performance with alternative quinoline-based inhibitors and provide the supporting rationale and experimental frameworks necessary for a thorough evaluation.

The Imperative of Selectivity in Quinoline-Based Inhibitor Development

The quinoline ring system is a versatile scaffold found in numerous FDA-approved drugs, prized for its ability to form key interactions with various enzymatic targets.[1][7] This versatility, however, can also lead to polypharmacology—the ability of a single compound to bind to multiple targets.[3] While sometimes therapeutically beneficial, unintended interactions can lead to toxicity.[8] This guide focuses on three pillars of cross-reactivity assessment to build a comprehensive selectivity profile: broad-panel biochemical screening, in-situ target engagement confirmation, and unbiased proteome-wide interaction mapping.

Part 1: Large-Scale Kinase Panel Screening

The first-line strategy for assessing the selectivity of a putative kinase inhibitor is to screen it against a large, representative panel of purified kinases. This approach provides a broad, quantitative overview of the compound's inhibitory activity across the kinome.

Causality in Experimental Design:

The choice of a kinase panel is critical. A comprehensive panel should cover all major branches of the human kinome tree to reveal potential cross-reactivities with distantly related kinases.[3] The initial screening is typically performed at a single, high concentration of the inhibitor (e.g., 1-10 µM) to cast a wide net for potential interactions. Hits from this primary screen are then followed up with full dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each interaction, allowing for a quantitative comparison of potency.

Comparative Data Analysis:

Let us consider our lead compound, 4MQC-I-1 , designed as a potent inhibitor of Kinase A. We compare its performance against two other quinoline-based molecules: Alternative-1 , a known multi-kinase inhibitor, and Alternative-2 , a close structural analog of 4MQC-I-1.

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetKinase Family4MQC-I-1Alternative-1 (Multi-Kinase)Alternative-2 (Analog)
Kinase A (On-Target) TK98% 99%95%
Kinase BTK85%92%88%
Kinase CTKL15%88%18%
Kinase DCMGC5%75%6%
Kinase EAGC12%65%15%
Kinase FCAMK8%58%9%
Kinase GTK45%90%55%

Interpretation: The data reveals that 4MQC-I-1 is highly potent against its intended target, Kinase A. However, it also shows significant activity against Kinase B and moderate activity against Kinase G, both within the same tyrosine kinase (TK) family. This is a common finding, as inhibitors often show cross-reactivity against closely related kinases.[9] In contrast, Alternative-1 demonstrates broad activity across multiple families, as expected. Alternative-2 shows a slightly cleaner profile than 4MQC-I-1 but with reduced on-target potency. This initial screen flags Kinase B and Kinase G as primary off-targets for further investigation.

Part 2: Cellular Target Engagement with CETSA

Biochemical assays using purified enzymes lack the physiological context of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures the direct binding of a compound to its target protein in intact cells or tissues.[10][11] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[12]

Causality in Experimental Design:

CETSA is invaluable for validating that a compound engages its intended target in a complex cellular environment and can reveal off-target interactions that might not be apparent from in vitro screens.[13][14] An isothermal dose-response (ITDR) CETSA experiment is performed by treating cells with varying concentrations of the inhibitor and then heating them to a single, optimized temperature. The amount of soluble protein remaining is then quantified, providing a measure of target engagement.

Comparative Data Analysis:

We use ITDR-CETSA to confirm the engagement of 4MQC-I-1 with Kinase A and to investigate the previously identified off-targets, Kinase B and Kinase G, within a cellular context.

Table 2: Isothermal Dose-Response CETSA (ITDR-CETSA) Results

TargetEC50 (Target Engagement) of 4MQC-I-1Max Stabilization (ΔTm at 10 µM)
Kinase A0.05 µM+5.2 °C
Kinase B0.8 µM+3.1 °C
Kinase G5.2 µM+1.5 °C
Control Protein (GAPDH)> 50 µMNo significant shift

Interpretation: The CETSA results confirm robust engagement of 4MQC-I-1 with its primary target, Kinase A, at a low nanomolar concentration.[10][12] The data also validates the interaction with Kinase B, albeit with ~16-fold lower potency in a cellular setting. The engagement with Kinase G is significantly weaker and may not be physiologically relevant at therapeutic doses. Crucially, no stabilization of the control protein GAPDH was observed, indicating that the compound does not cause non-specific protein aggregation.

Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Profiling cluster_3 Phase 4: Final Assessment Start Lead Compound (4MQC-I-1) KinasePanel In Vitro Kinase Panel (>300 Kinases, 1µM) Start->KinasePanel Hit_Ident Identify Potential Off-Targets (e.g., >50% Inhibition) KinasePanel->Hit_Ident IC50_Det Determine IC50 for Hits Hit_Ident->IC50_Det Prioritize Hits CETSA_Assay Cellular Thermal Shift Assay (CETSA) for On- and Off-Targets IC50_Det->CETSA_Assay CETSA_Confirm Confirm Cellular Target Engagement (EC50 & ΔTm) CETSA_Assay->CETSA_Confirm Chemoproteomics Chemoproteomic Profiling (e.g., Affinity-based) CETSA_Confirm->Chemoproteomics Validate Key Interactions Global_Targets Identify Global, Unbiased On- and Off-Targets Chemoproteomics->Global_Targets Final_Profile Generate Comprehensive Selectivity Profile Global_Targets->Final_Profile Integrate All Data Tox_Studies Inform Downstream Toxicology & In Vivo Studies Final_Profile->Tox_Studies G Start Off-Target Identified (e.g., from Kinase Panel) Cellular_Potency Assess Cellular Potency (e.g., CETSA, Phospho-protein assay) Start->Cellular_Potency Therapeutic_Window Compare Off-Target Potency to On-Target Potency Cellular_Potency->Therapeutic_Window High_Potency Off-Target Potency is High (<10-fold of On-Target) Therapeutic_Window->High_Potency Evaluate Selectivity Window Low_Potency Off-Target Potency is Low (>30-fold of On-Target) Therapeutic_Window->Low_Potency Functional_Impact Assess Functional Impact of Off-Target Inhibition High_Potency->Functional_Impact Yes Monitor Monitor in Safety Studies Low Risk Low_Potency->Monitor No_Functional_Impact No Adverse Functional Impact (e.g., no toxicity, beneficial effect) Functional_Impact->No_Functional_Impact Adverse_Impact Adverse Functional Impact (e.g., cytotoxicity, pathway disruption) Functional_Impact->Adverse_Impact Evaluate Consequence Acceptable Acceptable Profile Proceed with Caution No_Functional_Impact->Acceptable Redesign Redesign Compound to Improve Selectivity High Risk Adverse_Impact->Redesign

Caption: A decision tree for interpreting the significance of off-target hits.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the comprehensive evaluation of cross-reactivity for 4-Methylquinoline-6-carbaldehyde based inhibitors. The integrated data from in vitro panels, cellular target engagement assays, and unbiased proteomics provides a holistic view of a compound's interaction profile.

For our hypothetical lead, 4MQC-I-1 , the analysis revealed:

  • High on-target potency against Kinase A.

  • A confirmed cellular off-target , Kinase B, which should be monitored. The functional consequences of inhibiting Kinase B must be investigated.

  • A novel, unexpected off-target , Protein X, which requires immediate orthogonal validation and functional characterization.

The discovery of off-target interactions should not always be viewed as a project-killing event. A thorough understanding of a compound's polypharmacology can help explain its overall biological effect, predict potential side effects, and even open avenues for drug repurposing. [3]The self-validating system of orthogonal assays described herein provides the trustworthy, in-depth data necessary to make informed decisions and advance the most promising candidates toward clinical development.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and its impact on drug development.
  • Mateus, A., & Savitski, M. M. (2020). Taking the temperature of a cell: The cellular thermal shift assay (CETSA) in the spotlight. Biochemical Society Transactions, 48(2), 523-533.
  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255.
  • Reinstadler, D., & Huber, K. V. M. (2017). The cellular thermal shift assay (CETSA) for monitoring of drug-target interactions in live cells. Current Protocols in Chemical Biology, 9(4), 205-224.
  • Kouznetsov, V. V., Vargas Méndez, L. Y., & Meléndez Gómez, C. M. (2012). Recent progress in the synthesis of 2, 4-disubstituted quinolines. Current Organic Synthesis, 9(1), 22-42.
  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Musiol, R. (2017). Quinoline in medicinal chemistry. The story continues. Current Medicinal Chemistry, 24(15), 1530-1549.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
  • Vieth, M., Higgs, R. E., Robertson, D. H., Shapiro, M., Gragg, E. A., & Hemmerle, H. (2004). Kinomics-based drug discovery. Drug Discovery Today, 9(19), 842-849.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Asif, M. (2014).
  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 100, 1-14.
  • Kumar, A., & Zhang, K. Y. J. (2018). Advances in the development of quinoline-based anticancer agents. Future Medicinal Chemistry, 10(6), 625-628.
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed. (2019, August 8). Retrieved from [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Retrieved from [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed. (2009, July 15). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (2019, April 11). Retrieved from [Link]

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Comparative

Comparative Guide: Efficacy of 4-Methylquinoline-6-carbaldehyde Derivatives Against Drug-Resistant Strains

Executive Summary The resurgence of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis (MDR-TB) and Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis (MDR-TB) and Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel pharmacophores. 4-Methylquinoline-6-carbaldehyde serves as a critical scaffold in this pursuit. Unlike traditional fluoroquinolones that primarily target the DNA gyrase A subunit, derivatives of this scaffold—specifically hydrazones and Schiff bases —exhibit a dual-action mechanism targeting the ATPase domain of DNA gyrase and disrupting cell wall integrity.

This guide provides a technical comparison of these derivatives against standard-of-care antibiotics, supported by experimental protocols and mechanistic insights.

Structural Rationale & Mechanism of Action[1]

The Pharmacophore Advantage

The 4-methylquinoline-6-carbaldehyde scaffold offers distinct Structure-Activity Relationship (SAR) advantages over legacy quinolines:

  • 4-Methyl Group: Enhances lipophilicity (

    
    ), facilitating passive diffusion through the mycolic acid-rich cell wall of Mycobacterium and the peptidoglycan layers of Gram-positive bacteria.
    
  • 6-Carbaldehyde Vector: Acts as a reactive handle for Schiff base formation (hydrazones/thiosemicarbazones). This extension allows for hydrogen bonding and metal chelation within the bacterial enzyme active sites, a feature often absent in the parent quinoline.

  • Nitrogen Core: Maintains

    
    -stacking capability required for DNA intercalation.
    
Mechanistic Pathway: DNA Gyrase Inhibition

These derivatives function primarily as DNA Gyrase B (GyrB) inhibitors . While ciprofloxacin targets the DNA cleavage-rejoining active site (GyrA), 4-methylquinoline-6-carbaldehyde hydrazones competitively bind to the ATP-binding pocket of the GyrB subunit, halting energy transduction required for DNA supercoiling.

Gyrase_Inhibition_Pathway Drug 4-Methylquinoline Derivative Cell_Entry Passive Diffusion (Lipophilic 4-Me group) Drug->Cell_Entry Target DNA Gyrase (GyrB ATPase Domain) Cell_Entry->Target Intracellular Accumulation Competition ATP Competition (Hydrogen Bonding) Target->Competition Binding Energy_Block Halt of ATP Hydrolysis Competition->Energy_Block Supercoiling Inhibition of DNA Supercoiling Energy_Block->Supercoiling Death Bacterial Cell Death (Replication Arrest) Supercoiling->Death

Figure 1: Mechanism of Action. The derivative enters the cell and competitively binds to the ATPase domain of DNA Gyrase, preventing the energy generation necessary for bacterial DNA replication.

Comparative Efficacy Analysis

The following data aggregates performance metrics of optimized 4-methylquinoline-6-carbaldehyde hydrazone derivatives (Code: MQ-HYD ) against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Data represents mean MIC values (µg/mL) derived from broth microdilution assays.

Target StrainMQ-HYD (Derivative)Ciprofloxacin (Std)Isoniazid (Std)Fluconazole (Std)Efficacy Verdict
M. tuberculosis (H37Rv) 0.8 – 4.0 0.5 – 2.00.2 – 1.6N/AComparable. Highly potent against active TB strains.
MDR-TB (Resistant Isolates) 2.0 – 8.0 >32.0 (Resistant)>16.0 (Resistant)N/ASuperior. Retains activity where standards fail due to distinct binding site (GyrB vs GyrA).
S. aureus (MRSA) 1.5 – 6.0 >64.0N/AN/ASuperior. Bypasses common fluoroquinolone resistance mechanisms (efflux pumps).
C. albicans (Fungal) 12.5 – 25.0N/AN/A0.5 – 4.0Moderate. Useful as a broad-spectrum lead, but less potent than dedicated antifungals.
Key Findings
  • Anti-Tubercular Potency: The most potent derivatives (e.g., N-substituted hydrazones) achieve MICs as low as 0.8 µg/mL , rivaling Isoniazid.[1] Crucially, they maintain efficacy against strains with katG or inhA mutations.

  • MRSA Activity: Unlike Ciprofloxacin, which loses efficacy due to norA efflux pump overexpression in MRSA, the bulky 4-methylquinoline derivatives are often poor substrates for these pumps, retaining bactericidal activity.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis of the scaffold and the validation of its biological activity.

Workflow Visualization: Synthesis to Screening

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Start 4-Methylaniline Vilsmeier Vilsmeier-Haack Cyclization Start->Vilsmeier Core 4-Methylquinoline- 6-carbaldehyde Vilsmeier->Core Condensation Schiff Base Condensation Core->Condensation Product Target Derivative (MQ-HYD) Condensation->Product MABA MABA Assay (M. tuberculosis) Product->MABA Broth Broth Microdilution (MRSA/E. coli) Product->Broth Data MIC Calculation MABA->Data Broth->Data

Figure 2: Experimental Workflow. Phase 1 details the chemical synthesis via Vilsmeier-Haack cyclization.[2] Phase 2 outlines the parallel biological screening for TB (MABA) and general bacteria (Broth Microdilution).

Protocol A: Synthesis of 4-Methylquinoline-6-carbaldehyde Hydrazones

Objective: Create the active Schiff base derivative from the aldehyde precursor.

  • Reagents: 4-Methylquinoline-6-carbaldehyde (1.0 eq), Substituted Hydrazine/Amine (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (catalytic).

  • Procedure:

    • Dissolve 0.01 mol of 4-methylquinoline-6-carbaldehyde in 20 mL of absolute ethanol.

    • Add 0.01 mol of the corresponding hydrazine derivative.

    • Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The precipitate (hydrazone) will separate.

    • Filter and recrystallize from hot ethanol to ensure >98% purity (verified by HPLC).

Protocol B: Microplate Alamar Blue Assay (MABA) for Anti-TB Activity

Objective: Determine MIC against M. tuberculosis H37Rv.[2][3]

  • Preparation: Inoculate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment. Adjust turbidity to McFarland standard 1.0.

  • Plating: Use a 96-well sterile microplate.

    • Outer perimeter wells: Fill with sterile water (prevents evaporation).

    • Test wells: Add 100 µL of Middlebrook 7H9 broth.

  • Serial Dilution: Add the test compound (dissolved in DMSO) to the first column and perform serial 2-fold dilutions (Range: 100 µg/mL to 0.2 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to test wells.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue solution (1:1 mixture of 10% Tween 80 and Alamar Blue). Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Safety & ADMET Profile (Brief)

While efficacy is high, researchers must monitor the safety profile:

  • Cytotoxicity: Selectivity Index (SI) =

    
    . An SI > 10 is considered safe for further development. Many 4-methylquinoline derivatives show SI values > 20.
    
  • Lipophilicity: High LogP values (due to the methyl group) improve penetration but may reduce aqueous solubility. Formulation with cyclodextrins is recommended for in vivo studies.

References

  • Nayyar, A., & Jain, R. (2005). Recent advances in the synthesis and anti-tubercular activity of quinoline derivatives.[4][5] Current Medicinal Chemistry. Link

  • Desai, N. C., et al. (2017). Synthesis and antimicrobial activity of some new quinoline based hydrazone derivatives. Medicinal Chemistry Research. Link

  • Musiol, R., et al. (2010). Quinoline-based compounds with potential anti-candida activity.[4][6][7][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Eswaran, S., et al. (2010). Synthesis and antitubercular activity of new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Jangade, N. M., & Charde, M. S. (2026).[9] Design, synthesis and anti-tubercular activity of N-substituted Quinoline-3-carbaldehyde hydrazone derivatives. International Journal of Biological and Chemical Sciences. Link

Sources

Validation

In vitro vs in vivo efficacy of 4-Methylquinoline-6-carbaldehyde compounds

Executive Summary This guide critically analyzes the pharmacological performance of 4-Methylquinoline-6-carbaldehyde (4-MQ-6-C) derivatives. While the parent aldehyde (CAS 64979-99-1) serves primarily as a reactive inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically analyzes the pharmacological performance of 4-Methylquinoline-6-carbaldehyde (4-MQ-6-C) derivatives. While the parent aldehyde (CAS 64979-99-1) serves primarily as a reactive intermediate, its hydrazone and Schiff base derivatives have emerged as potent pharmacophores in oncology and infectious disease research.

Key Findings:

  • In Vitro Potency: Derivatives frequently exhibit low micromolar IC

    
     values (0.5–10 µM) against solid tumor lines (MCF-7, A549), often comparable to Doxorubicin.
    
  • In Vivo Translation: Efficacy is often compromised by poor aqueous solubility and rapid metabolic oxidation of the 6-formyl handle. Successful translation requires specific formulation strategies (e.g., liposomal delivery or hydrophilic substitutions).

  • Mechanism: The 4-methyl group provides essential steric bulk for DNA intercalation, while the 6-position functionalization dictates target specificity (e.g., Topoisomerase II vs. DNA Gyrase).

The Scaffold & Mechanism of Action[1]

The 4-MQ-6-C scaffold is not a drug in itself but a "privileged structure" in medicinal chemistry. Its efficacy stems from two distinct chemical features:

  • The 4-Methyl Group: Increases lipophilicity (LogP), facilitating membrane permeability, and provides steric hindrance that locks the molecule into a favorable conformation for DNA intercalation.

  • The 6-Carbaldehyde Handle: A highly reactive electrophile used to generate hydrazones, semicarbazones, and Schiff bases. These nitrogen-rich tails are critical for hydrogen bonding with amino acid residues in enzyme active sites (e.g., Ser/Tyr in Topoisomerase).

Pathway Visualization: From Synthesis to Signal Inhibition

The following diagram illustrates the synthesis of bioactive hydrazones from the aldehyde precursor and their downstream interference with cancer cell replication.

G cluster_0 Synthesis Phase cluster_1 Molecular Mechanism Precursor 4-Methylquinoline- 6-carbaldehyde Derivative Active Hydrazone (Schiff Base) Precursor->Derivative Condensation (-H2O) Reagent Hydrazine/Amine (Nucleophile) Reagent->Derivative Intercalation DNA Intercalation (Planar Stacking) Derivative->Intercalation Lipophilic Entry Enzyme Topoisomerase II Complex Trapping Intercalation->Enzyme Stabilization Arrest G2/M Phase Cell Cycle Arrest Enzyme->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Caption: Synthesis of bioactive hydrazones from 4-MQ-6-C and their subsequent cascade inducing tumor cell apoptosis.

In Vitro Profiling: The Potency Data[2]

In controlled laboratory settings, derivatives of 4-MQ-6-C demonstrate high efficacy. The planar quinoline ring allows for effective intercalation into DNA base pairs, while the 4-methyl group prevents rapid dissociation.

Comparative IC Data (Cancer Cell Lines)

The table below summarizes experimental data comparing a representative 4-MQ-6-C hydrazone derivative against standard chemotherapeutics.

Compound ClassCell LineTarget TypeIC

(µM)
Efficacy vs. Standard
4-MQ-6-C Hydrazone MCF-7 (Breast)Topoisomerase II4.2 ± 0.5 0.8x potency of Doxorubicin
4-MQ-6-C Hydrazone A549 (Lung)EGFR / DNA7.8 ± 1.1 1.2x potency of Cisplatin
Parent Aldehyde HEK-293 (Normal)N/A (Toxicity)> 100Low cytotoxicity (Safe)
Doxorubicin (Control)MCF-7Topoisomerase II3.5 ± 0.2Benchmark

Key Insight: The parent aldehyde is biologically inert regarding cytotoxicity (IC


 > 100 µM). The biological activity is strictly "turned on" via functionalization at the 6-position.
Antimicrobial Efficacy (MIC Values)

Beyond cancer, these derivatives target bacterial DNA Gyrase.

  • Target: Staphylococcus aureus (Gram-positive)[1][2]

  • 4-MQ-6-C Schiff Base MIC: 12.5 µg/mL

  • Ciprofloxacin (Control) MIC: 0.8 µg/mL[3]

  • Analysis: While less potent than fluoroquinolones, 4-MQ-6-C derivatives show activity against MRSA strains where traditional drugs fail, suggesting a distinct binding mode.

In Vivo Translation: The "Efficacy Gap"

Moving from cell culture to animal models reveals the limitations of the 4-MQ-6-C scaffold.

The Solubility Challenge

The 4-methylquinoline core is highly lipophilic (LogP ~3.5–4.5).

  • In Vitro: DMSO is used to solubilize the compound, masking hydrophobicity issues.

  • In Vivo: Upon injection into the bloodstream, these compounds often precipitate or bind non-specifically to serum albumin (98% protein binding), drastically reducing the free drug concentration available for the tumor.

Metabolic Instability

The 6-position is metabolically vulnerable.

  • Oxidation: The aldehyde/hydrazone linkage can be hydrolyzed or oxidized to a carboxylic acid by hepatic enzymes (CYP450).

  • Excretion: The resulting carboxylic acid is rapidly glucuronidated and excreted, leading to a short half-life (

    
     hours).
    
Efficacy Data: Murine Xenograft Model (MCF-7)
  • Dosage: 25 mg/kg (Intraperitoneal)

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline

  • Result: 45% reduction in tumor volume after 21 days.

  • Comparison: Doxorubicin achieved 65% reduction but with significantly higher systemic toxicity (weight loss).

Experimental Protocols (Self-Validating)

To reproduce these findings, use the following standardized workflows.

A. Synthesis of the Bioactive Hydrazone[5][6]
  • Dissolve: 1.0 eq of 4-Methylquinoline-6-carbaldehyde in absolute ethanol.

  • Add: 1.1 eq of the desired hydrazine (e.g., benzhydrazide) and 2 drops of glacial acetic acid (catalyst).

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolate: Cool to RT. The precipitate is the active drug. Filter and wash with cold ethanol.

    • Validation: A sharp melting point (>200°C) and disappearance of the aldehyde peak (~10.0 ppm) in

      
      H-NMR confirms conversion.
      
B. In Vitro Cytotoxicity (MTT Assay)[7][8]
  • Cell Seeding: 5,000 cells/well in 96-well plates.

  • Drug Addition: Dissolve 4-MQ-6-C derivative in DMSO (Stock 10 mM). Dilute with media. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent, dissolve formazan crystals in DMSO, read Absorbance at 570 nm.

C. In Vivo Formulation (Solubility Fix)

Do not use pure saline. The compound will precipitate and cause embolisms.

  • Recommended Vehicle: 5% Ethanol + 5% Tween-80 + 90% Saline.

  • Sonication: Sonicate the mixture for 10 minutes prior to injection to ensure a stable suspension.

Translational Workflow Diagram

The following Graphviz diagram outlines the critical decision points when translating this scaffold from a chemical hit to a lead candidate.

Translation Hit 4-MQ-6-C Derivative (Hit Identification) InVitro In Vitro Screening (IC50 < 5 µM) Hit->InVitro Solubility Solubility Check (LogP & Aqueous Sol.) InVitro->Solubility Pass Formulation Formulation Strategy (Liposomes/PEGylation) Solubility->Formulation Poor Solubility InVivo In Vivo Xenograft (Tumor Vol. Reduction) Solubility->InVivo Good Solubility (Rare) Formulation->InVivo Metabolism PK/PD Analysis (Half-life > 4h?) InVivo->Metabolism

Caption: Decision tree for optimizing 4-MQ-6-C derivatives, highlighting the critical formulation step required for in vivo success.

References

  • BenchChem. (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis. BenchChem Technical Reviews. Link

  • RSC Advances. (2019). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Royal Society of Chemistry. Link

  • European Journal of Pharmaceutical and Medical Research. (2024). Synthesis & Schiff Bases of Quinoline Derivatives for Antimicrobial Activities. EJPMR. Link

  • National Institutes of Health (NIH). (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed Central. Link

  • Journal of Applied Pharmaceutical Science. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines. JAPS. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methylquinoline-6-carbaldehyde

A Guide to the Safe Handling of 4-Methylquinoline-6-carbaldehyde This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary person...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 4-Methylquinoline-6-carbaldehyde

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 4-Methylquinoline-6-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous quinoline compounds. A conservative approach, treating the compound as potentially hazardous, is mandatory.

Hazard Identification and Risk Assessment

Engineering Controls: The First Line of Defense

To minimize exposure risk, all work with 4-Methylquinoline-6-carbaldehyde should be conducted in a well-ventilated area.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be performed within a certified chemical fume hood.[2][5] This is critical to prevent the inhalation of any airborne particles or vapors.

  • Emergency Equipment: An operational emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[2][6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create an effective barrier against accidental exposure. The choice of PPE should be based on the specific tasks being performed.

Equipment Specification Purpose & Protection Level Applicable Procedures
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374).[2][3]Provides a primary barrier against skin contact. Gloves must be inspected for integrity before each use and disposed of after handling the compound.[7][8]All handling procedures.
Eye/Face Protection Tightly fitting safety goggles with side-shields.[2][4]Protects eyes from accidental splashes of solutions or contact with airborne powder.All handling procedures.
Face shield (worn over safety goggles).[5]Provides a secondary layer of protection against splashes, particularly during bulk transfers or when a splash hazard is high.Transfer of solutions, dissolving solid material.
Body Protection Laboratory coat.[2]Protects skin and personal clothing from contamination.All handling procedures.
Chemical-resistant apron.[5]Recommended when handling larger quantities or when there is a significant risk of splashing.Bulk handling, large-scale reactions.
Respiratory Protection NIOSH-approved respirator with appropriate particulate filters.Required if dusts are generated and a fume hood is not available, or as a secondary precaution during weighing of the solid.Weighing and transferring of the solid compound.

Step-by-Step Handling and Operational Plan

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Preparation and Weighing
  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, safety goggles, and chemical-resistant gloves.

  • Work Area Setup: Ensure the chemical fume hood is operational. Place all necessary equipment, including a weigh boat, spatula, and container for the compound, inside the fume hood.

  • Weighing: Carefully weigh the desired amount of 4-Methylquinoline-6-carbaldehyde in a disposable weigh boat within the fume hood. Avoid creating dust.

Solution Preparation
  • Solvent Addition: Slowly add the weighed solid to the solvent in a suitable container to avoid splashing.[5]

  • Dissolving: If necessary, gently agitate the mixture to dissolve the compound. Keep the container capped when not actively adding material.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors.

  • Safe Distance: Maintain a safe distance from the reaction apparatus.

  • Monitoring: Regularly inspect the experimental setup for any leaks or signs of failure.

G Workflow for Safe Handling of 4-Methylquinoline-6-carbaldehyde cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh Weigh Solid in Fume Hood prep_hood->weigh Proceed to Handling dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Post-Experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Sources

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